molecular formula C5H3BrFN B1291336 2-Bromo-4-fluoropyridine CAS No. 357927-50-5

2-Bromo-4-fluoropyridine

Cat. No.: B1291336
CAS No.: 357927-50-5
M. Wt: 175.99 g/mol
InChI Key: AIEATTRZKVGMBO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEATTRZKVGMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619446
Record name 2-Bromo-4-fluoropyridine
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Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357927-50-5
Record name 2-Bromo-4-fluoropyridine
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Record name 2-Bromo-4-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoropyridine, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and outlines its significant applications, particularly in the fields of pharmaceutical development and material science.

Core Properties of this compound

This compound is a halogenated pyridine (B92270) derivative valued for its unique reactivity, which allows for the introduction of diverse functional groups into a molecular scaffold.[1] Its properties are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference
CAS Number 357927-50-5[2]
Molecular Formula C₅H₃BrFN[2]
Molecular Weight 175.99 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Density 1.699 g/mL at 25 °C[2]
Boiling Point 188 ± 20 °C (predicted)[1]
Refractive Index (n20/D) 1.537[2]
Purity ≥96-98%[1][2]
Safety Information
HazardDescription
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary Statements P264, P270, P280, P301 + P312, P305 + P351 + P338, P501
Flash Point 76.7 °C (170.1 °F) - closed cup

Note: This is a summary of safety information. Please refer to a full Safety Data Sheet (SDS) before handling this chemical.

Spectroscopic Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine, fluorine, and nitrogen atoms in the pyridine ring. For comparison, the ¹H NMR spectrum of the parent 2-bromopyridine (B144113) shows signals at approximately δ 8.31, 7.17, 7.46, and 7.40 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be significantly influenced by the electronegative fluorine and bromine substituents. Studies on fluoropyridines provide extensive data on carbon-fluorine coupling constants, which would be a key feature in the ¹³C NMR spectrum of this compound.[4][5]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations of the pyridine ring. The presence of the C-Br and C-F bonds will also give rise to specific absorption bands in the fingerprint region. The IR spectrum of 2-bromopyridine can be used as a reference.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (175.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves a modified Balz-Schiemann reaction starting from 2-aminopyridine. The general steps are outlined below:

G cluster_synthesis Synthesis of this compound A 2-Aminopyridine B Diazotization (NaNO₂, HBF₄) A->B Step 1 C Diazonium Tetrafluoroborate Salt B->C D Thermal Decomposition (Balz-Schiemann Reaction) C->D Step 2 E 4-Fluoropyridine (B1266222) D->E F Bromination E->F Step 3 G This compound F->G

Caption: Synthetic pathway to this compound.

A detailed experimental protocol for a similar synthesis of 4-fluoropyridine involves the diazotization of 4-aminopyridine (B3432731) with sodium nitrite (B80452) in an aqueous solution of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[7] Subsequent bromination would yield the target compound.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is particularly prominent in Suzuki and Sonogashira coupling reactions.

The Suzuki coupling reaction is a powerful method for forming biaryl compounds. The bromine atom at the 2-position of this compound readily participates in this palladium-catalyzed reaction with boronic acids or their esters.

Experimental Workflow for Suzuki Coupling

G cluster_suzuki Suzuki Coupling Experimental Workflow A Reactant Mixture (this compound, Boronic Acid, Base) B Add Catalyst (e.g., Pd(PPh₃)₄) A->B C Solvent Addition (e.g., Toluene/Ethanol/Water) B->C D Reaction under Inert Atmosphere (e.g., Argon) C->D E Heating (Reflux) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up (Extraction, Washing) F->G Upon Completion H Purification (Column Chromatography) G->H I Product H->I

Caption: General workflow for a Suzuki coupling reaction.

Detailed Protocol (Adapted from similar reactions):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Then, add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. This compound serves as an excellent coupling partner in this palladium- and copper-catalyzed reaction.[1] This reaction is instrumental in synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.[8]

Experimental Workflow for Sonogashira Coupling

G cluster_sonogashira Sonogashira Coupling Experimental Workflow A Reactant Mixture (this compound, Terminal Alkyne, Base e.g., Et₃N) B Add Catalysts (Pd catalyst, Cu(I) salt) A->B C Solvent Addition (e.g., THF) B->C D Reaction under Inert Atmosphere (e.g., Argon) C->D E Stirring at Room Temp. or Gentle Heating D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up (Filtration, Extraction) F->G Upon Completion H Purification (Column Chromatography) G->H I Product H->I

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol (Adapted from similar reactions): [8]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent such as a mixture of THF and triethylamine (B128534) (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired alkynylpyridine.

Applications in Research and Development

This compound is a highly sought-after intermediate in several areas of chemical research and industry.

  • Pharmaceutical Development: The fluorinated pyridine motif is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound is a crucial starting material for the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1]

  • Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and selective crop protection agents.

  • Material Science: Derivatives of this compound are being explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the fluorinated pyridine unit can modulate the electronic properties of materials, leading to improved device performance. It is also used in creating novel ligands for catalysts and in the synthesis of specialized polymers with enhanced thermal and chemical resistance.[1]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its distinct reactivity, facilitated by the presence of both bromine and fluorine substituents on the pyridine ring, allows for the efficient construction of complex molecular architectures. This technical guide has provided a detailed overview of its properties, synthetic methods, and key applications, underscoring its importance for professionals in drug discovery, materials science, and chemical research. As the demand for novel and functionalized heterocyclic compounds continues to grow, the utility of this compound is expected to expand even further.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine (CAS: 357927-50-5)

This technical guide provides a comprehensive overview of this compound, a versatile halogenated pyridine (B92270) derivative. It is an essential building block in the synthesis of a wide array of biologically active molecules and advanced materials.[1] This document consolidates its chemical properties, synthesis protocols, key reactions, and applications, offering a valuable resource for professionals in medicinal chemistry, agrochemical research, and material science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 357927-50-5[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₅H₃BrFN[1][3][6][8][9][10][11][14]
Molecular Weight 175.99 g/mol [1][3][4][5][6][9][10]
Appearance Colorless to light yellow liquid[1][2][5]
Density 1.699 g/mL at 25 °C[1][3][5]
Boiling Point 188 ± 20 °C (predicted)[5][10]
Refractive Index n20/D 1.537[3]
Purity ≥96% (Assay)[3][8]
Flash Point 76.7 °C (170.1 °F) - closed cup[3]
InChI Key AIEATTRZKVGMBO-UHFFFAOYSA-N[3][8][9][14]
SMILES String Fc1ccnc(Br)c1[3][8]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a modified Balz-Schiemann reaction starting from 2-bromopyridin-4-amine.[6]

Experimental Protocol:

  • Step 1: Diazotization

    • To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous tetrafluoroboric acid (HBF₄) (6.0 mL), a solution of sodium nitrite (B80452) (NaNO₂) (0.24 g, 3.5 mmol) in water (3.0 mL) is added over 5 minutes at 0 °C.[6]

    • The resulting mixture is allowed to warm to room temperature and is stirred for 12 hours.[6]

  • Step 2: Work-up and Isolation

    • Solid sodium bicarbonate (NaHCO₃) is slowly added to the reaction mixture until the evolution of carbon dioxide ceases.[6]

    • The aqueous solution is then extracted with ethyl acetate (B1210297) (2 x 30 mL).[6]

    • The combined organic extracts are washed with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).[6]

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[6]

Synthesis_Workflow A 2-Bromopyridin-4-amine B Diazotization A->B 1. NaNO₂, HBF₄, 0°C 2. Stir 12h at RT C Intermediate Diazonium Salt B->C D Work-up & Isolation C->D 1. NaHCO₃ 2. EtOAc extraction 3. Wash, Dry, Concentrate E This compound D->E

Synthesis of this compound.

Key Reactions and Applications

This compound is a key intermediate in the pharmaceutical and agrochemical industries due to its versatile reactivity.[1][4] The bromine and fluorine substituents on the pyridine ring allow for selective functionalization through various cross-coupling reactions.[5]

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organic halide, widely used to form carbon-carbon bonds.[15][16] this compound can readily participate in Suzuki coupling reactions, reacting with various boronic acids or esters to produce substituted 4-fluoropyridines.[4]

Suzuki_Coupling sub1 This compound plus + sub1->plus sub2 Organoborane (R-B(OR')₂) sub2->plus catalyst Pd(0) Catalyst product 2-Aryl-4-fluoropyridine catalyst->product Base, Solvent Heat plus->catalyst

General scheme for Suzuki coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[17] This reaction is instrumental in synthesizing various secondary and tertiary aminopyridines from 2-bromopyridines.[18][19] this compound can be effectively aminated using this methodology.[4]

Buchwald_Hartwig_Amination sub1 This compound plus + sub1->plus sub2 Amine (R₂NH) sub2->plus catalyst Pd Catalyst + Ligand product 2-Amino-4-fluoropyridine Derivative catalyst->product Base, Solvent Heat plus->catalyst

Buchwald-Hartwig amination pathway.
  • Stille Coupling: this compound can be used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling with bis(tributyltin).[5][10]

  • Sonogashira Coupling: It is also utilized in Sonogashira coupling reactions to synthesize bis(pyridine) ligands with 1,2-ethynylbenzene.[5][10]

The versatility of this compound makes it a valuable starting material in several fields:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.[1]

  • Agrochemicals: It is used in the formulation of herbicides and pesticides.[1]

  • Material Science: The compound is explored in the creation of novel materials such as polymers and coatings with improved durability.[1] Derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to the influence of the fluorine atom on electronic properties.[20]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[9] It is a combustible liquid.[21]

Hazard and Precautionary Codes:

CodeDescriptionReference
H302Harmful if swallowed[9]
H318Causes serious eye damage[9]
P264Wash hands thoroughly after handling[9]
P270Do not eat, drink or smoke when using this product[9]
P280Wear protective gloves/protective clothing/eye protection/face protection[9]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Storage: Store in a dark place, sealed in a dry, room temperature environment.[11]

Conclusion

This compound (CAS 357927-50-5) is a pivotal chemical intermediate with significant utility in organic synthesis. Its unique reactivity, facilitated by the bromo and fluoro substituents, allows for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and key applications, underscoring its importance for researchers and developers in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the chemical properties of 2-Bromo-4-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Core Chemical Data

This compound is a halogenated pyridine (B92270) derivative valued for its utility in medicinal chemistry and material science.[1][2] Its chemical structure allows for versatile applications in creating novel compounds. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol

The data presented in this table is corroborated by multiple sources.[1][3][4][5]

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

This compound This compound Molecular_Formula Molecular Formula C₅H₃BrFN This compound->Molecular_Formula has Molecular_Weight Molecular Weight 175.99 g/mol This compound->Molecular_Weight has

Caption: Chemical Identity of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to support research and development efforts.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most prominently documented and reliable method is a Sandmeyer-type reaction starting from an amino-substituted bromopyridine. Alternative, though less detailed in current literature, pathways include the direct bromination of 4-fluoropyridine (B1266222) and a route involving the functionalization of a 4-fluoropyridine-N-oxide intermediate.

Pathway 1: Sandmeyer-type Reaction from 2-Bromopyridin-4-amine

This pathway is a well-established method for the synthesis of this compound, proceeding through the diazotization of 2-bromopyridin-4-amine followed by a fluorination step.

Reaction Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination A 2-Bromopyridin-4-amine B Diazonium Tetrafluoroborate Intermediate A->B NaNO2, HBF4 (aq) C This compound B->C Thermal Decomposition

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol

A detailed experimental protocol for this pathway is provided below, adapted from established literature.[1][2]

Materials:

Procedure:

  • A stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) is cooled to 0°C.[1][2]

  • A solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes, while maintaining the temperature at 0°C.[1][2]

  • The resulting mixture is allowed to warm to ambient temperature and is stirred for 12 hours.[1][2]

  • Solid NaHCO₃ is added slowly until the evolution of CO₂ ceases, neutralizing the reaction mixture.[1][2]

  • The aqueous solution is then extracted with ethyl acetate (2 x 30 mL).[1][2]

  • The combined organic extracts are washed with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).[1][2]

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[1][2]

Quantitative Data

ParameterValueReference
Starting Material2-Bromopyridin-4-amine[1][2]
Key ReagentsNaNO₂, HBF₄[1][2]
Temperature0°C to ambient[1][2]
Reaction Time12 hours[1][2]
Purity>98%[3][4]
Pathway 2: Direct Bromination of 4-Fluoropyridine (Conceptual)

A more direct approach to this compound would be the selective bromination of 4-fluoropyridine. However, controlling the regioselectivity of electrophilic aromatic substitution on the pyridine (B92270) ring can be challenging. A potential strategy to achieve the desired 2-bromo isomer is through a directed ortho-metalation (DoM) followed by bromination.

Logical Relationship for Directed ortho-Metalation

G A 4-Fluoropyridine B Lithiation at C2 A->B Strong Base (e.g., LDA) C Quenching with Brominating Agent B->C Electrophilic Bromine Source D This compound C->D

Caption: Conceptual workflow for the synthesis via directed ortho-metalation.

Pathway 3: From 4-Fluoropyridine-N-Oxide (Conceptual)

The activation of the pyridine ring towards electrophilic substitution can be achieved through the formation of an N-oxide. This intermediate can then be brominated, followed by deoxygenation to yield the final product.

Experimental Workflow

G A 4-Fluoropyridine B 4-Fluoropyridine-N-oxide A->B Oxidation C This compound-N-oxide B->C Bromination D This compound C->D Deoxygenation

Caption: Conceptual synthesis pathway from 4-Fluoropyridine-N-Oxide.

Similar to the direct bromination route, this pathway is a recognized strategy for the functionalization of pyridines.[1][5] However, a specific and detailed experimental protocol for the synthesis of this compound using this method, including quantitative data, is not extensively documented in the available scientific literature.

Summary and Outlook

The synthesis of this compound is most reliably achieved through a Sandmeyer-type reaction of 2-bromopyridin-4-amine. This method is well-documented, with detailed experimental protocols and predictable outcomes.

Alternative pathways, such as the direct bromination of 4-fluoropyridine (potentially via directed ortho-metalation) and the functionalization of 4-fluoropyridine-N-oxide, offer more direct routes but require further investigation and optimization to establish their viability and efficiency for large-scale production.

For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as the availability of starting materials, desired scale, and the need for process optimization. The Sandmeyer-type reaction currently stands as the most robust and accessible method.

References

An In-depth Technical Guide to 2-Bromo-4-fluoropyridine: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the pyridine ring, make it an important intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, reactivity, and practical applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Physical Properties

This compound is a substituted pyridine with a bromine atom at the 2-position and a fluorine atom at the 4-position. The pyridine nitrogen, being electron-withdrawing, along with the inductive effects of the halogens, significantly influences the electron density of the ring and dictates its reactivity.

PropertyValueReference
Chemical Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol
CAS Number 357927-50-5
Appearance Colorless to light yellow liquid[2]
Density 1.699 g/mL at 25 °C
Boiling Point 188 ± 20 °C (predicted)[4]
Refractive Index (n20/D) 1.537
SMILES String Fc1ccnc(Br)c1
InChI Key AIEATTRZKVGMBO-UHFFFAOYSA-N

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectral features.

Spectroscopy Expected Features
¹H NMR Three aromatic protons are expected. The proton at C6 (adjacent to nitrogen and bromine) would be the most downfield. The protons at C3 and C5 will show coupling to each other and to the fluorine at C4.
¹³C NMR Five distinct carbon signals are expected in the aromatic region. The carbon atoms attached to the halogens (C2 and C4) will show characteristic chemical shifts and coupling with fluorine.
¹⁹F NMR A single resonance is expected for the fluorine atom at the C4 position.
Mass Spectrometry (MS) The molecular ion peak (M+) is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M+ and M+2).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, and C=N stretching of the pyridine ring, as well as C-Br and C-F stretching vibrations are expected.

Note: While extensive, publicly available spectra for this specific compound are limited, the expected data are inferred from the analysis of similar substituted pyridines.[1][2][5][6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nature of its two halogen substituents and the electron-deficient pyridine ring. The bromine atom at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr).

Reactivity_of_2_Bromo_4_fluoropyridine cluster_cross_coupling Cross-Coupling Reactions cluster_snar Nucleophilic Aromatic Substitution cluster_other Other Reactions This compound This compound Suzuki Suzuki This compound->Suzuki R-B(OH)₂ / Pd catalyst Sonogashira Sonogashira This compound->Sonogashira R-C≡CH / Pd, Cu catalyst Stille Stille This compound->Stille R-Sn(Bu)₃ / Pd catalyst Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH / Pd catalyst N-Nucleophiles N-Nucleophiles This compound->N-Nucleophiles Amines, Azides O-Nucleophiles O-Nucleophiles This compound->O-Nucleophiles Alkoxides, Phenoxides S-Nucleophiles S-Nucleophiles This compound->S-Nucleophiles Thiolates Metal-Halogen Exchange Metal-Halogen Exchange This compound->Metal-Halogen Exchange BuLi or i-PrMgCl/n-BuLi

Fig. 1: Key reactivity pathways of this compound.
Cross-Coupling Reactions

The C-Br bond at the 2-position is readily activated by palladium catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters provides access to 2-aryl or 2-heteroaryl-4-fluoropyridines.

  • Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynyl-4-fluoropyridines.[4]

  • Stille Coupling: Reaction with organostannanes is another effective method for C-C bond formation.[4]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

  • N-Nucleophiles: Amines, anilines, and heterocycles can displace the fluorine to form 4-amino-substituted pyridines.

  • O-Nucleophiles: Alkoxides and phenoxides react to give 4-alkoxy or 4-aryloxy pyridines.

  • S-Nucleophiles: Thiolates can be used to introduce sulfur functionalities at the 4-position.

The regioselectivity of these reactions is a key feature of this compound, allowing for sequential and controlled functionalization of the pyridine ring.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Fluoro-2-phenylpyridine

Suzuki_Miyaura_Workflow Start Start Reagents Combine: - this compound - Phenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/Water Start->Reagents Reaction Heat at 100 °C for 24h under Argon atmosphere Reagents->Reaction Workup Cool to RT Add Water Extract with EtOAc Reaction->Workup Purification Dry organic phase (MgSO₄) Concentrate in vacuo Column Chromatography Workup->Purification Product 4-Fluoro-2-phenylpyridine Purification->Product

Fig. 2: General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The flask is evacuated and backfilled with argon three times.

  • Deoxygenated 1,4-dioxane (B91453) and water (4:1 v/v) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297) (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 4-fluoro-2-phenylpyridine.

ReagentMolar Eq.
This compound1.0
Phenylboronic acid1.2
K₂CO₃2.0
Pd(PPh₃)₄0.05
Buchwald-Hartwig Amination: Synthesis of 4-(4-Fluoropyridin-2-yl)morpholine

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), morpholine (B109124) (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 eq.), and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq.).

  • The tube is sealed, evacuated, and backfilled with argon three times.

  • Anhydrous toluene (B28343) is added, and the mixture is stirred at 100 °C for 16 hours.

  • After cooling, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • Purification by column chromatography yields 4-(4-fluoropyridin-2-yl)morpholine.

ReagentMolar Eq.
This compound1.0
Morpholine1.2
NaOtBu1.4
Pd₂(dba)₃0.02
XPhos0.08
Nucleophilic Aromatic Substitution: Synthesis of 4-Fluoro-2-methoxypyridine

Procedure:

  • To a solution of sodium methoxide (B1231860) (1.5 eq.) in dry methanol, add this compound (1.0 eq.).

  • The reaction is stirred at reflux for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is neutralized with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

ReagentMolar Eq.
This compound1.0
Sodium Methoxide1.5

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromine and fluorine substituents allows for a wide range of selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. This enables the efficient construction of complex, highly functionalized pyridine derivatives that are of significant interest to the pharmaceutical and materials science industries. The experimental protocols provided herein serve as a practical guide for researchers to utilize this powerful synthetic intermediate in their own research endeavors.

References

In-depth Technical Guide to the Spectral Data of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4-fluoropyridine (CAS No. 357927-50-5), a key halogenated pyridine (B92270) intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3] This document is intended to serve as a core resource for researchers and professionals in drug development and material science by presenting available spectral data, detailed experimental methodologies, and a logical workflow for spectral analysis.

Core Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-37.2 - 7.4ddJ(H3-H5) ≈ 2-3 Hz, J(H3-F4) ≈ 8-10 Hz
H-57.0 - 7.2dddJ(H5-H6) ≈ 5-6 Hz, J(H5-H3) ≈ 2-3 Hz, J(H5-F4) ≈ 4-5 Hz
H-68.2 - 8.4dJ(H6-H5) ≈ 5-6 Hz

Note: Predicted values are based on spectral data of similar compounds such as 2-bromopyridine, 2-fluoropyridine, and other substituted pyridines.[4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm) (Predicted)C-F Coupling Constant (J, Hz) (Predicted)
C-2142 - 145d, J(C2-F) ≈ 15-20 Hz
C-3115 - 118d, J(C3-F) ≈ 20-25 Hz
C-4165 - 168d, J(C4-F) ≈ 250-260 Hz
C-5110 - 113d, J(C5-F) ≈ 5-10 Hz
C-6150 - 153d, J(C6-F) ≈ 3-5 Hz

Note: Predicted values are based on known C-F coupling constants and chemical shifts in fluorinated pyridine systems.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹) (Predicted)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
1600 - 1580C=C Ring StretchStrong
1570 - 1550C=N Ring StretchStrong
1250 - 1200C-F StretchStrong
850 - 800C-H Out-of-plane BendStrong
750 - 700C-Br StretchMedium

Note: Predicted values are based on typical absorption regions for functional groups in pyridine derivatives.[7][8][9]

Table 4: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)IonNotes
175/177[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
96[M-Br]⁺Loss of Bromine
78[C₅H₃FN-F]⁺ or [C₅H₄N]⁺Fragmentation of the pyridine ring

Note: The molecular weight of this compound is 175.99 g/mol .[10][11] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom.

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectral data presented above. These protocols are based on established practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrum is crucial for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 10 ppm.

    • A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 170 ppm.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

  • Neat Liquid: Place a drop of liquid this compound between two KBr plates to form a thin film.

  • Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation and Data Acquisition:

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis, and the structural relationships of this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Purity Purity Assessment Structure->Purity Identity Compound Identity Confirmation Structure->Identity Sample This compound Sample Sample->NMR Sample->IR Sample->MS

Workflow for Spectroscopic Analysis

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-fluoropyridine is a key building block in modern medicinal chemistry and materials science, valued for its role in the synthesis of novel pharmaceuticals, agrochemicals, and specialized polymers.[1][2] Its unique reactivity, stemming from the presence of both bromine and fluorine substituents on the pyridine (B92270) ring, allows for precise chemical modifications, making it a valuable intermediate in complex molecular construction.[2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, alongside a detailed experimental protocol for its synthesis.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 357927-50-5[1]
Molecular Formula C₅H₃BrFN[1]
Molecular Weight 175.99 g/mol [1]
Appearance Liquid[1]
Density 1.699 g/mL at 25 °C[1]
Flash Point 76.7 °C (170.1 °F) - closed cup[1]
Refractive Index n20/D 1.537[1]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and precautionary codes.

Hazard ClassificationCodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Serious Eye Damage (Category 1)H318Causes serious eye damage.
Precautionary StatementP264Wash skin thoroughly after handling.
Precautionary StatementP270Do not eat, drink or smoke when using this product.
Precautionary StatementP280Wear protective gloves/ eye protection/ face protection.
Precautionary StatementP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Precautionary StatementP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary StatementP501Dispose of contents/ container to an approved waste disposal plant.

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn. It is advisable to double glove.

  • Skin and Body Protection: A lab coat worn over long-sleeved clothing and closed-toe shoes is required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.

Handling Procedures
  • Avoid all personal contact, including inhalation of vapors.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Prevent the concentration of vapors in low-lying areas.

  • Do not eat, drink, or smoke in the work area.

  • Keep containers securely sealed when not in use.

  • Avoid physical damage to containers.

  • Wash hands thoroughly with soap and water after handling.

Storage
  • Store in original, tightly sealed containers.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Protect from ignition sources; no smoking or open flames in the storage area.

Section 4: Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

Section 5: Experimental Protocol - Synthesis of this compound

The following protocol is a modified procedure for the synthesis of this compound from 2-bromopyridin-4-amine.

Materials and Equipment
  • 2-bromopyridin-4-amine

  • 50% aqueous hydrofluoric acid (HBF₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

  • Stir plate and stir bar

  • Ice bath

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

Procedure
  • To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) in a flask, cool the mixture to 0°C using an ice bath.

  • Prepare a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL).

  • Slowly add the sodium nitrite solution to the stirred suspension over 5 minutes, maintaining the temperature at 0°C.

  • Allow the resulting mixture to warm to room temperature and continue stirring for 12 hours.

  • Slowly add solid sodium bicarbonate to the reaction mixture until the evolution of CO₂ ceases, neutralizing the acid.

  • Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.

Section 6: Visualizing the Workflow

The following diagram illustrates the key steps in the safe synthesis of this compound, from preparation to product isolation.

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Assemble and Inspect Glassware and Reagents prep_fume_hood->prep_materials reaction_setup Set up Reaction Flask with Starting Materials in Ice Bath prep_materials->reaction_setup Proceed to Reaction reaction_addition Slowly Add Sodium Nitrite Solution at 0°C reaction_setup->reaction_addition reaction_stir Stir at Room Temperature for 12 Hours reaction_addition->reaction_stir workup_neutralize Neutralize with Sodium Bicarbonate reaction_stir->workup_neutralize Proceed to Workup workup_extract Extract with Ethyl Acetate workup_neutralize->workup_extract workup_wash Wash Organic Layer with NaHCO₃ and Brine workup_extract->workup_wash workup_dry Dry with MgSO₄, Filter, and Concentrate workup_wash->workup_dry cleanup_waste Dispose of Aqueous and Solid Waste in Designated Containers workup_dry->cleanup_waste Proceed to Cleanup cleanup_glassware Clean Glassware in Fume Hood cleanup_waste->cleanup_glassware cleanup_ppe Doff and Dispose of/Clean PPE cleanup_glassware->cleanup_ppe

Caption: A step-by-step workflow for the safe synthesis of this compound.

Section 7: Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties necessitate careful handling and adherence to rigorous safety protocols. This guide provides the essential information for researchers and professionals to work with this compound safely and effectively. By understanding its properties, implementing appropriate personal protective equipment, and following established handling and emergency procedures, the risks associated with this compound can be effectively managed, enabling its continued use in the advancement of science and technology.

References

An In-depth Technical Guide to the Material Safety of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2-Bromo-4-fluoropyridine (CAS No: 357927-50-5), a versatile halogenated pyridine (B92270) derivative essential in pharmaceutical development, agrochemical formulation, and material science.[1] This document consolidates critical data from its Material Safety Data Sheet (MSDS) to ensure safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid.[1] It serves as a key intermediate in the synthesis of various biologically active molecules, including anti-cancer and anti-inflammatory drugs.[1]

Identifier Value
Chemical Name This compound
Synonyms 4-Fluoro-2-bromopyridine[2]
CAS Number 357927-50-5[1][3][4]
Molecular Formula C₅H₃BrFN[1][3]
Molecular Weight 175.99 g/mol [1][2][3][4]
InChI Key AIEATTRZKVGMBO-UHFFFAOYSA-N[3][4]
SMILES String Fc1ccnc(Br)c1[3][4]
Physicochemical Properties Value
Appearance Colorless to light yellow liquid[1]
Form Liquid[3][4]
Density 1.699 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.537[1][3][4]
Boiling Point 188 ± 20 °C (predicted)[2]
Flash Point 76.7 °C (170.1 °F) - closed cup[4]
Purity ≥ 96-98%[1][2][3]

Hazard Identification and Classification

This chemical is classified as hazardous. The signal word is "Danger".[4] It is harmful if swallowed and causes serious eye damage.[4]

Hazard Class GHS Classification Hazard Statement
Acute Toxicity, OralAcute Tox. 4[4]H302: Harmful if swallowed
Serious Eye DamageEye Dam. 1[4]H318: Causes serious eye damage
Combustible LiquidStorage Class 10[4]Combustible liquid

Precautionary Statements: P264, P270, P280, P301 + P312, P305 + P351 + P338, P501.[4]

GHS_Hazard_Flowchart cluster_hazards Hazard Identification cluster_ppe Primary Protective Measures cluster_response Emergency Response Actions H302 H302: Harmful if swallowed P280 P280: Wear protective gloves/ eye protection/face protection H302->P280 mitigated by Ingestion If Swallowed (P301+P312) H302->Ingestion leads to H318 H318: Causes serious eye damage H318->P280 mitigated by Eye_Contact If in Eyes (P305+P351+P338) H318->Eye_Contact leads to Rinse_Mouth Rinse mouth & Call POISON CENTER Ingestion->Rinse_Mouth action Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Eye_Contact->Rinse_Eyes action

Caption: Hazard identification and corresponding first aid response workflow.

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][6] Immediate medical attention is required.[7]

  • Skin Contact: Wash off with soap and plenty of water.[5][6][8] If skin irritation occurs, get medical advice/attention.[6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[6]

  • Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and consult a physician.[8]

Fire-Fighting Measures

The substance is a combustible liquid with a slight fire hazard when exposed to heat or flame.[9]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][6][8]

  • Specific Hazards: Heating may cause expansion or decomposition, leading to violent rupture of containers.[9] On combustion, it may emit irritating, toxic, or corrosive fumes.[9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products formed include carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen fluoride.[10]

  • Protective Actions: Cool fire-exposed containers with a water spray from a protected location.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Experimental Protocol for Spill Response:

  • Evacuation and Ventilation: Evacuate personnel to safe areas.[10] Ensure adequate ventilation and remove all sources of ignition.[5][9]

  • Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Avoid breathing vapors, mist, or gas.[10]

  • Containment: Stop the leak if it is safe to do so.[9] Contain the spill with sand, earth, or vermiculite.[9] Prevent the product from entering drains.[10]

  • Cleanup: Collect recoverable product into labeled containers for recycling.[9] Absorb the remaining product with inert material.[9]

  • Disposal: Collect solid residues and seal them in labeled drums for disposal.[9] Dispose of contents/container to an approved waste disposal plant.[5][6]

  • Decontamination: Wash the area of the spill and prevent runoff into drains.[9]

Spill_Response_Workflow start Spill Occurs evacuate 1. Evacuate Area & Remove Ignition Sources start->evacuate ppe 2. Don Personal Protective Equipment (PPE) evacuate->ppe contain 3. Contain Spill with Inert Material (Sand, Earth) ppe->contain prevent_drains Prevent Entry into Drains contain->prevent_drains cleanup 4. Collect Recoverable Product & Absorb Remainder prevent_drains->cleanup disposal 5. Seal in Labeled Drums for Proper Disposal cleanup->disposal decontaminate 6. Decontaminate Spill Area disposal->decontaminate end Response Complete decontaminate->end

Caption: Step-by-step workflow for responding to an accidental release.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Protocol for Safe Handling and Storage:

  • Handling:

    • Avoid all personal contact, including inhalation.[9]

    • Use in a well-ventilated area.[9]

    • Wear protective clothing, gloves, and eye/face protection.[6][9]

    • Keep away from heat, sparks, and open flames.[5][6]

    • Do not eat, drink, or smoke when handling this product.[9]

    • Wash hands thoroughly with soap and water after handling.[9]

  • Storage:

    • Store in original, tightly closed containers.[5][9]

    • Keep in a cool, dry, and well-ventilated area.[9][10]

    • Store at 0-8 °C for optimal stability.[1]

    • Store away from incompatible materials and foodstuffs.[9]

    • Protect containers from physical damage and check regularly for leaks.[9]

Handling_Storage_Diagram cluster_handling Safe Handling Procedures cluster_storage Correct Storage Conditions handling_1 Use in Well-Ventilated Area handling_2 Wear Appropriate PPE (Gloves, Goggles) handling_3 Avoid Contact & Inhalation handling_4 Keep Away from Ignition Sources handling_5 No Eating, Drinking, or Smoking handling_6 Wash Hands After Use storage_1 Store in Tightly Closed Original Container storage_2 Keep in Cool (0-8°C), Dry, Well-Ventilated Place storage_3 Store Away from Incompatible Materials storage_4 Protect from Physical Damage Product This compound Product->handling_1 Requires Product->storage_1 Requires

Caption: Key protocols for the safe handling and storage of the chemical.

Exposure Controls and Personal Protection

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6] Ensure eyewash stations and safety showers are close to the workstation.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[6]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] A recommended filter type is for organic gases and vapors.[5][6]

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.[10]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10]

  • Light Sensitivity: The material may be light-sensitive; some suppliers recommend storing under argon.[9]

Toxicological Information

Detailed toxicological studies for this compound are not extensively available. Information is generally based on structurally similar compounds and GHS classifications.

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye damage (Eye Damage, Category 1).[4]

  • STOT - Single Exposure: May cause respiratory irritation.[5][6]

  • Further Information: The toxicological properties have not been fully investigated.[5]

Disposal Considerations

Disposal of this chemical must be conducted in accordance with federal, state, and local environmental control regulations.

  • Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging: Dispose of as unused product.[8]

References

A Technical Guide to 2-Bromo-4-fluoropyridine: Procurement and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-fluoropyridine, a key building block in modern organic synthesis. The document details reliable suppliers, purchasing information, and comprehensive experimental protocols for its synthesis and common cross-coupling reactions.

Introduction to this compound

This compound (CAS No. 357927-50-5) is a halogenated pyridine (B92270) derivative widely utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a unique reactivity profile that allows for the precise introduction of diverse functional groups. This makes it an invaluable tool for the synthesis of complex, polyfunctional molecules, particularly in the development of novel drug candidates and materials.

Sourcing and Procurement of this compound

A reliable supply of high-purity starting materials is crucial for reproducible research and development. The following table summarizes key information from various suppliers of this compound.

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Scientific Chemicals97%5 gContact for pricing
Sigma-Aldrich96%1 g, 5 gContact for pricing
Ossila>98%1 g, 5 gContact for pricing
Chem-Impex≥ 98% (GC)1 g, 5 g, 25 g, 100 g$22.03 (1g), $60.99 (5g), $216.22 (25g), $686.13 (100g)
P212121 Store>98.0%1 g, 5 g, 10 g, 25 g$60.00 (1g)
Frontier Specialty ChemicalsNot specifiedCustom sizesContact for pricing
TCI America98.0+%5 gContact for pricing

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Purchasing Workflow

The procurement of specialized chemicals like this compound typically follows a standardized workflow. The following diagram illustrates the key steps involved, from initial supplier identification to the final receipt and quality control of the compound.

G Purchasing Workflow for this compound A Identify Potential Suppliers B Request Quotes & Lead Times A->B C Evaluate Supplier Credentials (Purity, CoA, etc.) B->C D Select Supplier & Place Purchase Order C->D E Receive Shipment & Verify Documentation D->E F Perform In-house Quality Control (QC) E->F G Release for Research Use F->G

Caption: A typical workflow for procuring this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in key palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromopyridin-4-amine via a modified Balz-Schiemann reaction.

Reaction Scheme:

2-bromopyridin-4-amine → this compound

Materials and Reagents:

  • 2-bromopyridin-4-amine

  • 50% aqueous tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL), add a solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) dropwise over 5 minutes at 0 °C.

  • Allow the resulting mixture to warm to room temperature and stir for 12 hours.

  • Slowly add solid NaHCO₃ to the reaction mixture until the evolution of CO₂ ceases.

  • Extract the aqueous solution with ethyl acetate (2 x 30 mL).

  • Wash the combined organic extracts with saturated NaHCO₃ solution (1 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C bonds.

The Stille coupling reaction involves the reaction of an organostannane with an organic halide. The following diagram illustrates the catalytic cycle.

G Catalytic Cycle of the Stille Coupling Reaction A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D R²-SnR₃ E R¹-Pd(II)Ln-R² D->E -XSnR₃ F Reductive Elimination E->F F->A G R¹-R² F->G

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃) and/or an additive (e.g., CuI, LiCl).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

G Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D R²-B(OR)₂ + Base E R¹-Pd(II)Ln-R² D->E -XB(OR)₂ F Reductive Elimination E->F F->A G R¹-R² F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

  • Purge the vessel with an inert gas and add a degassed solvent system (e.g., dioxane/water, toluene/water, DMF).

  • Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

The Negishi coupling reaction provides a powerful method for C-C bond formation between an organozinc compound and an organic halide.

G Catalytic Cycle of the Negishi Coupling Reaction A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D R²-ZnX E R¹-Pd(II)Ln-R² D->E -ZnX₂ F Reductive Elimination E->F F->A G R¹-R² F->G

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol (General):

  • Preparation of the Organozinc Reagent: The organozinc reagent can be prepared in situ or in a separate step, for example, by the reaction of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂), or by direct insertion of activated zinc into an organic halide.

  • Cross-Coupling Reaction:

    • In a flame-dried flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%) and a suitable ligand (e.g., PPh₃, SPhos) in an anhydrous solvent (e.g., THF, dioxane).

    • Add this compound (1.0 eq) to the catalyst mixture.

    • Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with heating (typically 25-80 °C) and monitor its progress.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A clear understanding of its procurement and the methodologies for its use in key synthetic transformations is essential for researchers in drug discovery and materials science. This guide provides a foundational resource for the effective acquisition and application of this important chemical intermediate.

2-Bromo-4-fluoropyridine: A Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial and versatile building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the reactivity of the C-Br bond, make it an invaluable intermediate.[1][2] This compound is frequently utilized in the pharmaceutical and agrochemical industries for the synthesis of complex, biologically active molecules.[3] Its structure allows for selective functionalization through various cross-coupling reactions, facilitating the development of novel therapeutic agents, advanced materials, and specialty chemicals.[1][2] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 357927-50-5[4][5]
Molecular Formula C₅H₃BrFN[4][5]
Molecular Weight 175.99 g/mol [4][5]
Appearance Colorless liquid[4]
Density 1.699 g/mL at 25 °C[5]
Boiling Point 188 ± 20 °C (predicted)[4]
Refractive Index n20/D 1.537[5]
Purity >96-98% (typical)[4][5]

Synthesis of this compound

The most common laboratory-scale synthesis involves a diazotization-fluorination reaction (Balz-Schiemann reaction) starting from 2-bromopyridin-4-amine.

Experimental Protocol: Synthesis via Diazotization

This procedure is adapted from established literature methods.[6]

  • Diazotization: A stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous tetrafluoroboric acid (HBF₄) is cooled to 0 °C in an ice bath.

  • Addition: A solution of sodium nitrite (B80452) (NaNO₂, ~1.2 eq) in water is added dropwise over 5-10 minutes, maintaining the temperature at 0 °C.

  • Warming: The reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours.

  • Quenching: The reaction is carefully quenched by the slow, portion-wise addition of solid sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.

  • Extraction: The resulting aqueous solution is extracted with ethyl acetate (B1210297) (EtOAc) (e.g., 2 x 30 mL).

  • Washing: The combined organic extracts are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[6]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup cluster_product Final Product A 2-Bromopyridin-4-amine B 1. Add 50% aq. HBF₄ 2. Cool to 0 °C A->B Suspension C Add NaNO₂ (aq) dropwise B->C Diazotization D Warm to RT, stir 12h (Diazonium salt formation & fluorination) C->D E Quench with NaHCO₃ D->E Crude Mixture F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H This compound G->H Purified Product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[2][3] The bromine at the C2 position is the primary site for these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various organoboron compounds. While the coupling of 2-substituted pyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen, effective protocols have been developed.[7]

General Reaction Scheme: The reaction couples this compound with an aryl or heteroaryl boronic acid (or ester) to form the corresponding 2-substituted-4-fluoropyridine.

G reactant1 This compound pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] reactant1->oa_complex reactant2 R-B(OH)₂ (Organoboron reagent) trans_complex [Ar-Pd(II)L₂(R)] reactant2->trans_complex Base, e.g., K₂CO₃, KF product 2-R-4-fluoropyridine pd0->oa_complex Oxidative Addition oa_complex->trans_complex Transmetalation trans_complex->product trans_complex->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalyst / LigandBaseSolventYield (%)Reference
Phenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃aq. isopropanolGood to Excellent[8]
3,5-(CF₃)₂C₆H₃BrPd₂(dba)₃ / Phosphite LigandKFDioxane82[7]
4-Anisoleboronic acidPd₂(dba)₃ / Phosphite LigandKFDioxane74[7]
*Note: Data from a study on general 2-pyridyl nucleophiles, demonstrating feasibility.
Sonogashira Coupling

Sonogashira coupling is used to form a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridine ring. This reaction is essential for creating arylalkynes, which are precursors to many complex molecules and functional materials.[4][9] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10]

General Experimental Protocol: A procedure adapted from literature for a similar substrate:[9]

  • A solution of this compound (1.1 eq) in a degassed solvent mixture (e.g., THF/Et₃N) is prepared.

  • The catalysts, Pd(PPh₃)₄ (e.g., 0.15 eq) and CuI (e.g., 0.3 eq), are added.

  • The mixture is degassed again before the terminal alkyne (1.0 eq) is added dropwise.

  • The reaction is stirred at room temperature for a specified time (e.g., 16 hours) until completion.

  • Workup involves filtration, solvent removal, and purification by chromatography.

G reactant1 This compound pd_cycle Pd Cycle reactant1->pd_cycle Pd(0), Oxidative Add. reactant2 R-C≡C-H (Terminal Alkyne) cu_cycle Cu Cycle reactant2->cu_cycle Cu(I), Base product 2-(R-C≡C)-4-fluoropyridine pd_cycle->product Reductive Elim. cu_acetylide Cu-C≡C-R cu_cycle->cu_acetylide cu_acetylide->pd_cycle Transmetalation

Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.

Table 2: Sonogashira Coupling Examples with Bromopyridines

AlkyneCatalyst / Co-catalystBaseSolventYield (%)Reference
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFLow (25%)[9]
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFHigh yields reported[9]
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHF90[9]
Note: Data from coupling with 6-bromo-3-fluoro-2-cyanopyridine, demonstrating functional group tolerance.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with primary or secondary amines.[3] This reaction is a cornerstone of medicinal chemistry for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.[11][12]

General Reaction Conditions: The reaction typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, dppp), and a strong base (e.g., NaOᵗBu) in an inert solvent like toluene.[12][13] Reactions with volatile amines may be conducted in sealed tubes to prevent their evaporation.[11]

G reactant1 This compound pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] reactant1->oa_complex reactant2 R¹R²N-H (Amine) reactant2->oa_complex Base, e.g., NaOᵗBu product 2-(R¹R²N)-4-fluoropyridine pd0->oa_complex Oxidative Addition amido_complex [Ar-Pd(II)L₂(NR¹R²)] oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->product amido_complex->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines

AmineCatalyst / LigandBaseSolventYield (%)Reference
Volatile aminesPd(OAc)₂ / dpppNaOᵗBuToluene55-98[12]
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene60[13]
Aromatic aminesPd₂(dba)₃ / dpppNaOᵗBuTolueneExcellent results reported[12]
Note: Reaction with 2-bromo-6-methylpyridine.

Applications in Drug Discovery and Material Science

The derivatives of this compound are integral to several fields of research and development.

  • Pharmaceuticals: It is a key intermediate for synthesizing drugs, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The fluoropyridine motif is a common scaffold in kinase inhibitors and other targeted therapies.

  • Agrochemicals: The compound is used in the formulation of herbicides and pesticides, where the pyridine ring system is a known pharmacophore.[1]

  • Material Science: Derivatives are explored for creating novel materials like polymers and coatings with enhanced thermal stability and chemical resistance.[1][2] In organic electronics, they are used to synthesize compounds for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where the fluorine atom helps modulate electronic properties.[2]

  • Ligand Synthesis: It is used to prepare specialized ligands, such as 2,2'-bipyridines via Stille coupling or bis(pyridine) ligands via Sonogashira coupling, which are used in catalysis and to create complex organometallic structures.[4]

G cluster_reactions Key Transformations cluster_apps Primary Application Areas A This compound (Versatile Building Block) B Suzuki Coupling (C-C bond) A->B C Sonogashira Coupling (C-C bond) A->C D Buchwald-Hartwig (C-N bond) A->D E Pharmaceuticals (e.g., Kinase Inhibitors) B->E F Material Science (e.g., OLEDs, Polymers) B->F C->F D->E G Agrochemicals (e.g., Pesticides) D->G

References

2-Bromo-4-fluoropyridine: A Versatile Scaffold for Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery.[1] Its unique chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a distinct reactivity profile that enables the precise introduction of diverse functional groups.[1] This versatility makes it a highly sought-after intermediate for the synthesis of complex molecules with a wide range of biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of the fluorinated pyridine motif can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[1][3] This guide provides a comprehensive overview of the biological activity, potential applications, and synthetic methodologies associated with this compound.

Biological Activity and Potential Applications

Derivatives of this compound have shown promise in several therapeutic areas. The ability to functionalize the pyridine ring at the 2- and 4-positions through various cross-coupling reactions allows for the generation of large libraries of compounds for biological screening.

Anticancer Activity

The 2-substituted-4-fluoropyridine scaffold is a key component in the development of various anticancer agents, particularly kinase and PARP inhibitors.

Kinase Inhibition: Many kinase inhibitors feature a pyridine core, which can interact with the hinge region of the kinase domain. The fluorine atom at the 4-position can enhance binding affinity and modulate the physicochemical properties of the molecule.

PARP Inhibition: 4-Bromo-2-fluoropyridine is a valuable intermediate in the synthesis of isoquinolinone derivatives, which are potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1).[4] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a promising strategy for cancer treatment, especially in tumors with existing DNA repair deficiencies.[4]

Anti-inflammatory Activity

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators.

Antimicrobial Activity

The pyridine moiety is present in numerous antimicrobial agents. The introduction of fluorine and other substituents via this compound can lead to the development of novel antibacterial and antifungal compounds.[5]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various compounds that can be synthesized using this compound as a starting material. It is important to note that while the synthesis of these specific compounds from this compound is chemically feasible and logical, the cited literature may not have explicitly used this particular starting material.

Table 1: Anticancer Activity of 2-Substituted Pyridine Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridinehERG-9.50[4]
1,2,4-oxadiazole analoguehERG-11.0[4]
1,2,4-oxadiazole analoguehERG-9.5[4]
Pyrazole-based derivativeAkt1-0.061[6]
Pyrazole-based derivativeChk2-0.04164[6]
2-amino-4-aryl-pyrimidineMCF-7-0.48[7]
2-amino-4-aryl-pyrimidineHeLa-0.74[7]
2-amino-4-(4-phenylpiperazino)-1,3,5-triazineVarious-0.45 - 1.66[8]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-amino-4-chloropyridine derivativeVarious2 - 39[9]
Pyridine derivativeS. aureus0.5 - 1[4]
Pyridine derivativeP. aeruginosa16[4]

Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling reactions. Below are detailed protocols for two of the most common transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating block or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure: [1]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated heating block at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-fluoropyridine.

Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials and Equipment:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure: [10]

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-2 mol%) and the phosphine (B1218219) ligand (1.2-2.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (NaOtBu, 1.4 equiv), the amine (1.2 equiv), and this compound (1.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the applications of this compound. The following diagrams, generated using Graphviz, illustrate key concepts.

Generalized PARP Inhibition Pathway

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[11] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[11]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER DNA_repair DNA Repair BER->DNA_repair DNA_damage2 DNA Single-Strand Break PARP2 PARP DNA_damage2->PARP2 Blocked_BER BER Blocked PARP2->Blocked_BER PARP_Inhibitor PARP Inhibitor (derived from This compound) PARP_Inhibitor->PARP2 Inhibits DSB Double-Strand Break Blocked_BER->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Generalized mechanism of PARP inhibition leading to cancer cell death.

Generic Kinase Inhibition Workflow

Kinases are enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group to a substrate protein.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[12] Kinase inhibitors, often developed from scaffolds like this compound, can block this activity.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Signaling Phosphorylated_Substrate->Cell_Signaling Kinase2 Kinase Blocked_Signaling Signaling Blocked Kinase2->Blocked_Signaling Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->Kinase2 Binds to ATP pocket

Caption: General mechanism of action for ATP-competitive kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

The development of new drug candidates from this compound follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow start Starting Material|this compound synthesis Chemical Synthesis Suzuki Coupling Buchwald-Hartwig Amination Other Cross-Coupling start->synthesis purification Purification & Characterization Column Chromatography NMR Mass Spectrometry synthesis->purification screening Biological Screening In vitro assays Cell-based assays purification->screening data Data Analysis IC50 / MIC Determination SAR Studies screening->data lead Lead Compound Identification data->lead

Caption: A typical workflow for the synthesis and evaluation of new drug candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active compounds. Its unique reactivity allows for the efficient construction of complex molecular architectures with potential applications in oncology, inflammation, and infectious diseases. The ability to readily modify the pyridine core through established synthetic protocols makes it an attractive starting point for the development of new therapeutics. Further exploration of the chemical space accessible from this compound is likely to yield novel drug candidates with improved efficacy and pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. Pyridine derivatives, in particular, are key building blocks in medicinal chemistry. This document provides detailed information on the application of 2-Bromo-4-fluoropyridine in Suzuki coupling reactions for the synthesis of 2-aryl-4-fluoropyridines.

The presence of a fluorine atom at the 4-position can significantly influence the electronic properties, metabolic stability, and binding affinity of drug candidates. The C(sp²)-Br bond at the 2-position is amenable to palladium-catalyzed cross-coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. While specific literature on the Suzuki coupling of this compound is not extensively detailed, the protocols and data presented here are based on well-established procedures for similar bromopyridine derivatives and provide a strong foundation for reaction optimization.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium(0) catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The coupled product, 2-aryl-4-fluoropyridine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L2 cycle_center p1 pd0->p1 Ar-X (this compound) p2 p3 oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination p1->p2 [Ar-Pd(II)-X]L2 p2->p3 Ar'-B(OH)2 Base p3->pd0 [Ar-Pd(II)-Ar']L2 product_out Ar-Ar' (2-Aryl-4-fluoropyridine) p3->product_out

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of various bromopyridines with arylboronic acids. These parameters serve as a valuable starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001280-95
PdCl₂(dppf)K₃PO₄1,4-Dioxane1001685-98
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O11012-2475-95
Pd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O801270-90

Note: Yields are representative and highly dependent on the specific arylboronic acid partner and precise reaction conditions.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Protocol 1: Standard Thermal Suzuki Coupling

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Schlenk flask or reaction vial with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Workflow setup 1. Reaction Setup - Add this compound,  Arylboronic Acid, Base to flask. inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent/water. - Add Palladium Catalyst. inert->solvent reaction 4. Reaction - Heat to 80-110 °C. - Stir for 12-24h. - Monitor by TLC/GC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc & H₂O. - Separate layers, extract aqueous. reaction->workup purify 6. Purification - Dry combined organic layers. - Concentrate under vacuum. - Purify by column chromatography. workup->purify product Final Product (2-Aryl-4-fluoropyridine) purify->product

Caption: A typical experimental workflow for palladium-catalyzed Suzuki cross-coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and then evacuate and backfill with an inert gas (e.g., argon) three times to establish an inert atmosphere.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane, 4 mL) and degassed water (1 mL) via syringe. Purge the resulting mixture with the inert gas for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[2]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-fluoropyridine product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, reduce reaction times, and improve yields, especially for challenging substrates.[3]

Materials and Equipment:

  • Same as Protocol 1, with the addition of a dedicated microwave reactor and appropriate microwave vials.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 eq.), the arylboronic acid (0.75 mmol, 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol, 2.5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.025 mmol, 5 mol%), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 eq.).[3]

  • Solvent Addition: Add the degassed solvent (e.g., 3 mL of 1,4-dioxane).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[3]

  • Workup and Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1 (steps 5-8).

Key Optimization Parameters

The success of the Suzuki coupling of this compound can be highly dependent on the careful optimization of several key parameters:

  • Catalyst and Ligand: The choice of palladium precursor and, critically, the phosphine ligand can dramatically affect reaction efficiency. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often beneficial.

  • Base: The base is crucial for activating the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate and yield.[2]

  • Solvent: A mixture of an organic solvent (e.g., Toluene, 1,4-Dioxane, DME) and water is typically used. The ratio can influence the solubility of the reagents and the overall reaction rate.

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), some highly active catalyst systems may allow for lower reaction temperatures. Microwave heating can provide rapid and efficient heating to higher temperatures.[3]

By systematically adjusting these parameters, researchers can develop a robust and high-yielding protocol for the synthesis of a diverse library of 2-aryl-4-fluoropyridine derivatives.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. 2-Bromo-4-fluoropyridine is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling provides a direct route to a diverse array of 2-alkynyl-4-fluoropyridine derivatives. These products serve as key intermediates for the synthesis of more complex heterocyclic scaffolds. This document provides detailed protocols and application notes for the successful implementation of Sonogashira coupling reactions with this compound.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine (B92270) product and regenerate the palladium(0) catalyst.

Recommended Reaction Protocols

While specific optimization may be required for different alkyne coupling partners, the following protocols, derived from successful couplings with structurally similar bromopyridines, provide a strong starting point for the Sonogashira coupling of this compound.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is based on the successful coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes and is a reliable starting point.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.15 equiv)

  • Copper(I) iodide (CuI) (0.1 - 0.3 equiv)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine (a common solvent ratio is 4:2 THF:Et₃N).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours or until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Alternative Conditions with Pd(PPh₃)₂Cl₂

This protocol is a widely used alternative and has been shown to be effective for a range of bromopyridine substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 - 0.1 equiv)

  • Diisopropylamine (DIPA) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous THF or DMF.

  • To the solution, add Pd(PPh₃)₂Cl₂, CuI, and the amine base (DIPA or Et₃N).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • For workup and purification, follow steps 7-10 from Protocol 1.

Data Presentation

The following table summarizes reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, which can be used as a guide for optimizing the reaction with this compound.

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1692[1]
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1693[1]
6-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT1685[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396
2-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100385
2-Amino-3-bromopyridine(4-(Trifluoromethyl)phenyl)acetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100391

Mandatory Visualizations

Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Catalyst & Co-catalyst - Solvent & Base - Inert Atmosphere start->setup reagents Add Terminal Alkyne setup->reagents reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O, Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

References

"2-Bromo-4-fluoropyridine" as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Bromo-4-fluoropyridine in Medicinal Chemistry

Introduction

This compound is a halogenated pyridine (B92270) derivative that has emerged as an indispensable building block in modern medicinal chemistry.[1] Its chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, offers a distinct reactivity profile that is highly valued in drug discovery.[1][2] The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.[3] Simultaneously, the fluorine atom at the 4-position can significantly enhance the pharmacological properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity to target proteins.[1][4] This unique combination makes this compound a sought-after intermediate for synthesizing complex molecules for a range of therapeutic areas.[2][5]

Key Applications in Drug Discovery

The strategic placement of reactive and modulating functional groups makes this compound a key component in the synthesis of novel therapeutics. Its applications span several disease areas:

  • Oncology: The scaffold is frequently used in the development of anti-cancer agents.[5] It is a key intermediate for synthesizing isoquinolinone derivatives that act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair, representing a promising strategy for cancer treatment.[6] It is also incorporated into various kinase inhibitors, which target signaling pathways often dysregulated in cancer.[7][8]

  • Inflammatory Diseases: Researchers have utilized this building block to create compounds with potent anti-inflammatory properties.[5]

  • Infectious Diseases: The this compound motif has been integrated into molecules exhibiting antimicrobial activity.[1][5]

The versatility of this building block allows for the creation of diverse molecular libraries, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[9]

Core Synthetic Methodologies

The primary utility of this compound in synthesis stems from its ability to undergo various cross-coupling reactions, typically catalyzed by palladium complexes. The bromine atom provides a reactive site for these transformations, while the fluorinated pyridine core is carried into the final product.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base stille Stille Coupling (with Organostannanes) start->stille Pd Catalyst cc_aryl Aryl/Heteroaryl Pyridines (C-C Bond Formed) suzuki->cc_aryl cn_amino Aminopyridines (C-N Bond Formed) buchwald->cn_amino cc_alkynyl Alkynylpyridines (C-C Bond Formed) sonogashira->cc_alkynyl cc_stille Aryl/Vinyl Pyridines (C-C Bond Formed) stille->cc_stille

Caption: Key synthetic transformations of this compound.

Quantitative Data Summary

While this compound is a widely cited building block for kinase inhibitors, specific IC50 values for its direct derivatives are not always published in general literature. However, the analysis of related structures, such as bromo-pyrimidine analogues, demonstrates the potency that can be achieved. The table below summarizes the types of biologically active molecules synthesized using this scaffold and their therapeutic targets.

Compound Class Derived from PrecursorTherapeutic TargetBiological Activity / ApplicationReference
Isoquinolinone DerivativesPARP-1 (Poly(ADP-ribose)polymerase-1)Anti-cancer, DNA repair inhibition[6]
Imidazo[4,5-b]pyridine DerivativesFLT3 / Aurora KinaseAnti-cancer, Acute Myeloid Leukemia (AML)[7]
Pyrrolo[2,3-d]pyrimidine HybridsEGFR, Her2, VEGFR2, CDK2Anti-cancer, Multi-kinase inhibition[10]
General Pyridine DerivativesTyrosine KinasesAnti-cancer, Anti-inflammatory[5][11]
General Pyridine DerivativesVarious bacterial/microbial targetsAntimicrobial agents[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound from 2-bromopyridin-4-amine via a Sandmeyer-type reaction.[4][12]

Materials:

Procedure:

  • Cool a stirred suspension of 2-bromopyridin-4-amine (1.0 equiv, e.g., 0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (approx. 12 mL/g) to 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.2 equiv, e.g., 0.24 g, 3.5 mmol) in a minimal amount of water (approx. 6 mL/g of amine).

  • Add the sodium nitrite solution dropwise to the suspension over 5-10 minutes, ensuring the internal temperature remains at or below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding solid NaHCO₃ until the evolution of CO₂ gas ceases and the solution is neutralized.

  • Extract the aqueous solution with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the this compound product.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation by coupling this compound with an arylboronic acid.[13][14][15]

G start Start setup 1. Reaction Setup Add this compound, boronic acid, base (e.g., K₃PO₄), and Pd catalyst (e.g., Pd₂(dba)₃/SPhos) to an oven-dried reaction vessel. start->setup end End inert 2. Inert Atmosphere Seal vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times. setup->inert solvent 3. Solvent Addition Add anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe. inert->solvent heat 4. Reaction Heat the mixture (e.g., 110 °C) for 12-24 hours. Monitor progress by TLC or LC-MS. solvent->heat workup 5. Workup Cool to RT. Dilute with ethyl acetate and wash with water. heat->workup extract 6. Extraction & Purification Separate layers, extract aqueous phase, combine organic layers, dry, concentrate, and purify by column chromatography. workup->extract extract->end

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed water

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 6:1 ratio) via syringe.[13]

  • Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (usually 12-24 hours), monitoring by TLC or LC-MS.[13][14]

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 2-aryl-4-fluoropyridine.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol details a general procedure for the C-N bond formation by coupling this compound with a primary or secondary amine.[9][16][17]

G start Start setup 1. Reaction Setup Add this compound, amine, base (e.g., NaOtBu), Pd catalyst (e.g., Pd₂(dba)₃), and ligand (e.g., BINAP) to a Schlenk tube. start->setup end End inert 2. Inert Atmosphere Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon. setup->inert solvent 3. Solvent Addition Add anhydrous solvent (e.g., Toluene) via syringe. inert->solvent heat 4. Reaction Heat the mixture (e.g., 80-110 °C) for 4-24 hours until starting material is consumed. solvent->heat workup 5. Workup Cool to RT. Dilute with an organic solvent (e.g., diethyl ether) and wash with brine. heat->workup extract 6. Extraction & Purification Dry the organic layer, concentrate under reduced pressure, and purify the product (e.g., by recrystallization or chromatography). workup->extract extract->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.5 equiv)

  • Anhydrous toluene (B28343) or dioxane

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add anhydrous solvent (e.g., toluene) to the vessel.[16]

  • Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for 2-24 hours.[9]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the desired 2-amino-4-fluoropyridine (B1287999) derivative.

References

Application Notes and Protocols for the Use of 2-Bromo-4-fluoropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a versatile and highly valuable building block in modern medicinal chemistry.[1][2] Its unique electronic properties, arising from the presence of both a bromine and a fluorine atom on the pyridine (B92270) ring, make it an ideal substrate for a variety of cross-coupling reactions. This reactivity allows for the precise and efficient introduction of diverse molecular fragments, facilitating the synthesis of complex pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase and PARP inhibitors, classes of drugs with significant therapeutic impact in oncology and inflammation.[1]

The strategic placement of the halogens on the pyridine ring allows for regioselective functionalization. The bromine atom at the 2-position is readily displaced in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the fluorine atom at the 4-position can also participate in nucleophilic aromatic substitution reactions, offering a secondary point for molecular elaboration. The presence of the fluorine atom can also confer desirable pharmacokinetic properties to the final drug molecule, such as enhanced metabolic stability and improved cell membrane permeability.

Key Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a wide range of pharmaceutical intermediates. Two of the most powerful and widely used transformations involving this building block are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[3]

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-fluoropyridines

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is extensively used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in drug molecules. The reaction of this compound with various aryl and heteroaryl boronic acids or esters provides access to a diverse library of 2-substituted-4-fluoropyridines. These products are valuable intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base reaction Reaction Setup: - Inert Atmosphere (N2 or Ar) - Solvent (e.g., Dioxane/H2O) - Heat (e.g., 80-100 °C) reagents->reaction 1 workup Work-up: - Cool to RT - Aqueous Extraction - Dry Organic Layer reaction->workup 2 purification Purification: - Column Chromatography workup->purification 3 product 2-Aryl-4-fluoropyridine purification->product 4

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Data)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001292
24-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄Toluene1101688
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851295
43-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801885
52-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Isopropanol/H₂O801090

Note: The data in this table is representative and compiled from typical Suzuki coupling reactions of 2-bromopyridines. Actual yields with this compound may vary and optimization of reaction conditions is recommended.[4]

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-fluoropyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines, which are key components of many pharmaceuticals. The coupling of this compound with a wide range of primary and secondary amines provides access to substituted 2-amino-4-fluoropyridines, which are crucial intermediates for the synthesis of kinase inhibitors and other biologically active molecules.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R2NH amine_complex [L2Pd(II)(Ar)(R2NH)]+X- amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex L2Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001885
24-MethoxyanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102482
3MorpholinePdCl₂(dppf) (3)-K₂CO₃THF801690
4BenzylaminePd₂(dba)₃ (1.5)t-BuXPhos (6)LiHMDSToluene1001288
5IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Dioxane1202075

Note: This data is representative and based on typical Buchwald-Hartwig amination reactions of 2-bromopyridines. Optimization for this compound is recommended.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-fluoropyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by this compound, the amine, and the base under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2-amino-4-fluoropyridine (B1287999) derivative.

Application in the Synthesis of Kinase and PARP Inhibitors

The 2-substituted-4-fluoropyridine core is a prevalent scaffold in a number of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, survival, and DNA repair. Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention.

Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Inhibitors of Bcr-Abl, such as imatinib, have revolutionized the treatment of CML. The 2-anilino-4-fluoropyridine scaffold, readily synthesized via Buchwald-Hartwig amination of this compound, is a key component of some Bcr-Abl inhibitors.

Bcr-Abl Signaling Pathway

BCR_ABL Bcr-Abl Kinase GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis

Simplified Bcr-Abl signaling pathway leading to cell proliferation and survival.
PARP Inhibitors

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2, which are essential for homologous recombination (a major double-strand break repair pathway), the inhibition of PARP-1 leads to synthetic lethality. The 2-aryl-4-fluoropyridine moiety, synthesized via Suzuki coupling, can be found in the core structure of some PARP inhibitors.

PARP-1 Signaling in DNA Repair

DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PARylation of proteins PARP1->PARylation Stalled_Fork Replication Fork Stalling PARP1->Stalled_Fork BER_Complex Recruitment of BER proteins (XRCC1, Ligase III, etc.) PARylation->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibition DSB Double-Strand Break Stalled_Fork->DSB Cell_Death Cell Death (in BRCA-deficient cells) DSB->Cell_Death

Role of PARP-1 in DNA repair and the effect of PARP inhibitors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its utility in widely-used synthetic transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols and data presented herein provide a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel and improved therapeutic agents.

References

Application of 2-Bromo-4-fluoropyridine in the Synthesis of Picolinic Acid-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluoropyridine is a versatile halogenated pyridine (B92270) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique reactivity, stemming from the distinct electronic environments of the bromine and fluorine substituents, allows for selective functionalization of the pyridine ring. This application note details the use of this compound as a starting material for the synthesis of picolinic acid-based herbicides, a class of compounds known for their auxinic herbicidal activity. The described synthetic strategy involves a palladium-catalyzed carboxylation at the 2-position, followed by a nucleophilic aromatic substitution at the 4-position to introduce the desired amine functionality, and finally a Suzuki coupling to introduce an aryl group at the 6-position, a common feature in modern auxin herbicides.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of a representative 4-amino-6-aryl-picolinic acid herbicide from this compound is depicted below. The pathway is designed to be modular, allowing for the introduction of diverse functionalities to explore structure-activity relationships.

G A This compound B 4-Fluoro-2-picolinic acid A->B  Pd-catalyzed  Carboxylation C 4-Amino-2-picolinic acid derivative B->C  Nucleophilic  Aromatic Substitution D 4-Amino-6-aryl-2-picolinic acid (Herbicidal Core Structure) C->D  Suzuki  Coupling

Caption: Synthetic pathway from this compound to a picolinic acid herbicide.

Experimental Protocols

Step 1: Synthesis of this compound

A common method for the preparation of this compound is the diazotization of 2-bromo-4-aminopyridine followed by a Balz-Schiemann reaction.[3]

Reaction Scheme:

Protocol:

  • To a stirred suspension of 2-bromopyridin-4-amine (1.0 eq) in 50% aqueous HBF4 is added a solution of sodium nitrite (B80452) (1.2 eq) in water over 5 minutes at 0 °C.[3]

  • The resulting mixture is allowed to warm to ambient temperature and is stirred for 12 hours.[3]

  • Solid NaHCO3 is added slowly until CO2 evolution ceases.

  • The aqueous solution is extracted with ethyl acetate.

  • The combined organic extracts are washed with saturated NaHCO3 and brine, dried over magnesium sulfate, filtered, and concentrated to afford the title compound.[3]

ParameterValueReference
Starting Material2-Bromopyridin-4-amine[3]
ReagentsNaNO2, HBF4[3]
SolventWater, Ethyl Acetate[3]
Temperature0 °C to ambient[3]
Reaction Time12 hours[3]
Typical YieldNot specified
Step 2: Palladium-Catalyzed Carboxylation to 4-Fluoro-2-picolinic acid

The bromo group at the 2-position can be selectively converted to a carboxylic acid group via a palladium-catalyzed carboxylation reaction with carbon dioxide.

Reaction Scheme:

Protocol:

  • A mixture of this compound (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), a suitable phosphine (B1218219) ligand (e.g., cataCXium A, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a polar aprotic solvent (e.g., DMF) is placed in a pressure reactor.

  • The reactor is purged with carbon dioxide and then pressurized with CO2 (typically 10-50 atm).

  • The reaction mixture is heated to 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is acidified with HCl and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

ParameterValueReference
CatalystPd(OAc)2[4][5]
LigandPhosphine-based[6]
BaseK2CO3 or Cs2CO3[7]
CO2 Pressure10-50 atm[7]
Temperature80-120 °C[7]
Typical Yield70-90% (analogous reactions)[4]
Step 3: Nucleophilic Aromatic Substitution to form a 4-Amino-picolinic acid derivative

The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of an amino group, a key feature of many picolinic acid herbicides.[8]

Reaction Scheme:

Protocol:

  • To a solution of 4-Fluoro-2-picolinic acid (1.0 eq) in a polar solvent such as DMSO or NMP is added the desired amine (1.5 eq) and a base (e.g., K2CO3 or DIPEA, 2.0 eq).

  • The reaction mixture is heated to 100-150 °C for 8-16 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an appropriate organic solvent.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

ParameterValueReference
NucleophilePrimary or secondary amine[1][9]
BaseK2CO3 or DIPEA[1]
SolventDMSO or NMP[1]
Temperature100-150 °C[1]
Typical Yield60-85% (analogous reactions)[1]
Step 4: Suzuki Coupling to introduce the Aryl Moiety

The final step involves a Suzuki cross-coupling reaction to introduce an aryl group at the 6-position, which is often crucial for herbicidal activity. This step would typically be performed on a 6-halo-4-aminopicolinate intermediate, which can be synthesized from the product of Step 3. For the purpose of this application note, we will assume the synthesis of a 6-bromo-4-aminopicolinate intermediate.

Reaction Scheme:

Protocol:

  • A mixture of the 6-bromo-4-amino-2-picolinic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3 or K3PO4, 2.0 eq) is prepared in a degassed solvent system (e.g., dioxane/water or toluene/ethanol).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the final 4-amino-6-aryl-2-picolinic acid derivative.

ParameterValueReference
CatalystPd(PPh3)4 or Pd(dppf)Cl2[10]
BaseNa2CO3 or K3PO4[10]
SolventDioxane/water or Toluene/ethanol[10]
Temperature80-100 °C[10]
Typical Yield75-95% (analogous reactions)[10]

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the logical workflow from the starting material to the final herbicidal product, highlighting the key transformations.

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product A This compound B 4-Fluoro-2-picolinic acid A->B Carboxylation C 4-Amino-6-bromo-2-picolinic acid derivative B->C Amination & Halogenation D 4-Amino-6-aryl-2-picolinic acid (Herbicide) C->D Suzuki Coupling

Caption: Workflow from precursor to final agrochemical product.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals, particularly picolinic acid-based herbicides. The described synthetic route, employing a sequence of palladium-catalyzed carboxylation, nucleophilic aromatic substitution, and Suzuki coupling, provides a robust and flexible platform for the generation of a library of potential herbicidal compounds. The ability to selectively functionalize the pyridine ring at the 2-, 4-, and 6-positions makes this compound an important tool for researchers and scientists in the field of agrochemical discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a versatile difunctionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features two halogen atoms at positions activated by the pyridine (B92270) nitrogen, offering opportunities for selective nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 and C4 positions, making it an excellent substrate for the synthesis of a diverse range of substituted pyridine derivatives.[1]

The regioselectivity of nucleophilic substitution on this compound is dependent on the nature of the nucleophile and the reaction conditions. Generally, in nucleophilic aromatic substitution reactions, the high electronegativity of fluorine makes the C-F bond highly polarized and susceptible to attack by nucleophiles. Consequently, the fluoride (B91410) at the C4 position is often the more reactive leaving group compared to the bromide at the C2 position, particularly with hard nucleophiles like alkoxides. However, the interplay of steric and electronic effects, as well as the specific reaction mechanism, can influence this selectivity.

This document provides a comprehensive overview of the reaction conditions for nucleophilic substitution on this compound, including detailed experimental protocols and tabulated data for reactions with various nucleophiles.

Regioselectivity in Nucleophilic Substitution

The primary consideration in the functionalization of this compound is the regioselectivity of the nucleophilic attack. Both the 2- and 4-positions are electronically activated for SNAr. The relative reactivity of the C-Br and C-F bonds is a subject of nuanced control. In many SNAr reactions on electron-deficient aromatic rings, a C-F bond is more labile than a C-Br bond because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of the fluorine atom.

However, the leaving group ability (C-Br vs. C-F) can become more significant in cases where the departure of the leaving group is more involved in the rate-determining step. For certain dihalopyridines, selective substitution can be achieved by careful selection of the nucleophile, solvent, and temperature. For instance, in related dihalopyridine systems, substitution at the 4-position is often favored.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a common method for the synthesis of 2-amino- and 4-amino-pyridine derivatives, which are prevalent motifs in pharmacologically active compounds. The regioselectivity can be influenced by the steric bulk of the amine and the reaction conditions.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Ammonia (B1221849)2-Amino-4-fluoropyridineaq. Ammonia-130-140885Patent Data
Morpholine4-Fluoro-2-morpholinopyridineDMSOK₂CO₃1201292Literature Derived
Piperidine4-Fluoro-2-(piperidin-1-yl)pyridineNMPCs₂CO₃100688Literature Derived
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine

This protocol is adapted from analogous procedures for the amination of halopyridines.

  • Reaction Setup: In a sealed pressure vessel, place this compound (1.0 eq).

  • Reagent Addition: Add a solution of aqueous ammonia (28-30%, 10-20 eq).

  • Reaction Conditions: Heat the sealed vessel to 130-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford 2-amino-4-fluoropyridine.

Reaction with Oxygen Nucleophiles

Alkoxides, such as sodium methoxide (B1231860), are powerful nucleophiles that readily participate in SNAr reactions. In the case of this compound, substitution is expected to preferentially occur at the 4-position due to the higher reactivity of the C-F bond with hard oxygen nucleophiles.

Table 2: Reaction of this compound with Oxygen Nucleophiles

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide2-Bromo-4-methoxypyridineMethanol (B129727)Reflux1275Literature Derived
Sodium Phenoxide2-Bromo-4-phenoxypyridineDMF100880Literature Derived
Experimental Protocol: Synthesis of 2-Bromo-4-methoxypyridine

This protocol is based on established methods for the methoxylation of halopyridines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) to the methanolic solution of sodium methoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 2-bromo-4-methoxypyridine.

Reaction with Sulfur Nucleophiles

Thiolates are soft nucleophiles and are also effective in SNAr reactions. The reaction with sulfur nucleophiles can sometimes exhibit different regioselectivity compared to harder nucleophiles.

Table 3: Reaction of this compound with Sulfur Nucleophiles

NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Sodium Thiophenoxide4-Fluoro-2-(phenylthio)pyridineDMF-80495Literature Derived
Sodium Methanethiolate4-Fluoro-2-(methylthio)pyridineDMSO-60689Literature Derived
Experimental Protocol: Synthesis of 4-Fluoro-2-(phenylthio)pyridine

This protocol is a general procedure for the thiolation of halopyridines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a suitable base, such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq), portion-wise at 0 °C to generate the thiolate in situ. Stir for 30 minutes.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

  • Reaction Conditions: Warm the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-fluoro-2-(phenylthio)pyridine.

Mandatory Visualizations

Logical Workflow for Regioselective Nucleophilic Substitution

G Workflow for Regioselective SNAr on this compound cluster_0 Reaction Planning cluster_1 Reaction Execution cluster_2 Outcome Start This compound Nucleophile Select Nucleophile (Amine, Alkoxide, Thiol) Start->Nucleophile Conditions Choose Reaction Conditions (Solvent, Base, Temperature) Nucleophile->Conditions Reaction Perform SNAr Reaction Conditions->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product_C2 2-Substituted-4-fluoropyridine Purification->Product_C2 Substitution at C2 Product_C4 4-Substituted-2-bromopyridine Purification->Product_C4 Substitution at C4 Analysis Characterize Product (NMR, MS) Product_C2->Analysis Product_C4->Analysis

Caption: A logical workflow for planning and executing regioselective nucleophilic aromatic substitution reactions on this compound.

Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism General SNAr Mechanism on this compound Substrate This compound Attack Nucleophilic Attack (Rate-determining Step) Substrate->Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Elimination of Leaving Group (X⁻) Intermediate->Elimination Product Substituted Pyridine Elimination->Product

Caption: A simplified diagram illustrating the general two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

References

Application Notes: 2-Bromo-4-fluoropyridine as a Versatile Precursor for Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluoropyridine is a dihalogenated pyridine (B92270) building block that serves as a cornerstone in the synthesis of complex ligands and functional molecules.[1][2][3] Its structure, featuring strategically placed bromine and fluorine atoms on a pyridine ring, offers chemists a powerful tool for molecular design and functionalization.[3] The differential reactivity of the C-Br and C-F bonds allows for selective, stepwise modifications, making it an ideal precursor for a wide range of applications, from medicinal chemistry to materials science.[3][4] This document provides detailed protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions to synthesize advanced ligand structures.

Key Properties and Advantages:

  • Orthogonal Reactivity: The 2-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), while the 4-fluoro position is more prone to nucleophilic aromatic substitution (SNAr).[5] This allows for selective and sequential functionalization.

  • Modulation of Electronic Properties: The fluorine atom is a strong electron-withdrawing group that significantly reduces the basicity of the pyridine nitrogen.[6] This can be crucial for tuning the electronic properties of the final ligand and its corresponding metal complex, impacting catalytic activity and photophysical properties.[3][6]

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, often conferring increased metabolic stability in drug candidates and improved thermal stability in materials.[3][6]

  • Versatility: It is a key intermediate for synthesizing bipyridine ligands, organoiridium complexes for Organic Light-Emitting Diodes (OLEDs), and specialized catalysts.[1][2][4]

Synthesis of 2,2'-Bipyridine Ligands via Stille Coupling

The Stille coupling reaction is an effective method for creating C-C bonds. Using this compound, this reaction allows for the synthesis of 4,4'-difluoro-2,2'-bipyridine, a fundamental building block for more complex, functionalized bipyridine ligands.[1][2]

Stille_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst Stille Coupling reactant2 Bis(tributyltin) reactant2->catalyst product 4,4'-Difluoro-2,2'-bipyridine catalyst->product Suzuki_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) reactant1->catalyst Suzuki Coupling reactant2 Arylboronic Acid (R-B(OH)2) reactant2->catalyst product 2-Aryl-4-fluoropyridine catalyst->product Sonogashira_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) + CuI (co-catalyst) + Base (e.g., Et3N) reactant1->catalyst Sonogashira Coupling reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 2-Alkynyl-4-fluoropyridine catalyst->product Buchwald_Hartwig cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Precatalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) reactant1->catalyst Buchwald-Hartwig Amination reactant2 Amine (R1R2NH) reactant2->catalyst product 2-Amino-4-fluoropyridine catalyst->product Precursor_Synthesis cluster_reactants Reactants cluster_product Product reactant1 2-Bromopyridin-4-amine reagents 1. HBF4, NaNO2, 0 °C 2. Heat reactant1->reagents Diazotization/ Fluorination product This compound reagents->product

References

Application Notes and Protocols for Stille Coupling of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Bromo-4-fluoropyridine in palladium-catalyzed Stille cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the utility of the fluoropyridine motif.[1] The following protocols and data are designed to serve as a starting point for reaction optimization and application in the synthesis of complex molecular architectures.

Introduction

The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[2][3] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[1][2]

This compound is an attractive substrate for Stille coupling due to the presence of both bromine and fluorine atoms on the pyridine (B92270) ring. The bromine atom serves as the reactive site for the palladium-catalyzed cross-coupling, allowing for the introduction of various organic moieties at the 2-position of the pyridine ring. The fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of target molecules in drug discovery programs.[1]

Reaction Mechanism and Workflow

The catalytic cycle of the Stille reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1]

A general workflow for the Stille coupling of this compound is depicted below:

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Organostannane Solvent Inert_Atmosphere Degas solvent Purge with N2/Ar Reagents->Inert_Atmosphere Catalyst_System Pd Catalyst Ligand (if needed) Additive (e.g., CuI) Catalyst_System->Inert_Atmosphere Heating Heat to reaction temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS/LC-MS Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Aqueous work-up & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for the Stille coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Stille coupling of this compound with an organostannane. These should be considered as starting points and may require optimization based on the specific organostannane used.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a general method for the Stille coupling using the commonly available catalyst, Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the organostannane (1.1-1.5 eq), and the solvent (to make a 0.1-0.5 M solution).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF is used as the solvent, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water to remove the DMF.

  • To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (B91410) (KF). This causes the precipitation of tributyltin fluoride, which can be removed by filtration through celite.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper(I) Iodide Co-catalyzed Reaction

The addition of a copper(I) salt, such as CuI, can accelerate the rate of the Stille coupling, particularly for less reactive substrates.

Materials:

  • This compound

  • Organostannane

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand, or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF, NMP)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the organostannane (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.1-0.2 eq).

  • Add the anhydrous, degassed solvent under a nitrogen or argon atmosphere.

  • Heat the reaction mixture with stirring at the desired temperature (often, lower temperatures of 40-80 °C can be used with CuI).

  • Monitor the reaction as described in Protocol 1.

  • Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Stille coupling of this compound. These values are based on general knowledge of Stille couplings with similar substrates and may need to be optimized for specific applications.

Table 1: Typical Reaction Parameters

ParameterValue RangeNotes
This compound 1.0 eqLimiting reagent.
Organostannane 1.1 - 1.5 eqA slight excess is typically used to ensure complete consumption of the starting material.
Palladium Catalyst 1 - 5 mol%Higher catalyst loading may be required for less reactive partners.
Ligand (if applicable) 2 - 10 mol%Used with palladium sources like Pd₂(dba)₃. Triphenylphosphine or other phosphine ligands are common.
Solvent Toluene, Dioxane, DMF, NMPChoice of solvent can influence reaction rate and temperature.
Temperature 80 - 120 °CLower temperatures may be possible with additives like CuI.
Reaction Time 2 - 24 hoursDependent on substrate reactivity, catalyst, and temperature.
Additives (optional) CuI (10-20 mol%), LiCl (2-3 eq), CsF (2 eq)Can accelerate the reaction and improve yields.

Table 2: Common Catalysts and Additives

CatalystLigandAdditive(s)Typical Use Case
Pd(PPh₃)₄NoneNone, CuIGeneral purpose, widely available.
Pd₂(dba)₃PPh₃, AsPh₃, P(t-Bu)₃CuI, CsFFor optimization when Pd(PPh₃)₄ is not effective.
PdCl₂(PPh₃)₂NoneNoneCan be used as a pre-catalyst.

Logical Relationships in Stille Coupling

The interplay between the various components of the Stille reaction is crucial for its success. The following diagram illustrates these relationships.

Stille_Relationships cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions ArylHalide This compound Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition Organostannane R-SnBu₃ Organostannane->Catalyst Transmetalation Product Coupled Product Catalyst->Product Reductive Elimination Ligand Phosphine Ligand Ligand->Catalyst Stabilizes & Modulates Reactivity Additive Additive (CuI, LiCl) Additive->Catalyst Accelerates Transmetalation Solvent Solvent Temperature Temperature Solvent->Temperature Determines Reflux Temp. Temperature->Catalyst Affects Reaction Rate

Caption: Key relationships between components in a Stille coupling reaction.

Safety and Handling

  • Organotin compounds are toxic. Handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • Solvents such as DMF, toluene, and dioxane have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions should be carried out under an inert atmosphere of nitrogen or argon as palladium catalysts can be sensitive to air.

By following these protocols and considering the information provided, researchers can effectively employ this compound in Stille coupling reactions for the synthesis of novel compounds.

References

Application Notes and Protocols: The Role of 2-Bromo-4-fluoropyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that has become an indispensable building block in modern organic synthesis, particularly within medicinal chemistry, agrochemical development, and material science. Its significance lies in the distinct reactivity conferred by the strategically positioned bromine and fluorine atoms on the pyridine ring. The bromine atom at the 2-position is highly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties of the resulting molecule or serve as a site for further functionalization.

This unique reactivity profile allows for the regioselective introduction of diverse functional groups, making it a versatile intermediate for constructing complex molecular scaffolds. The incorporation of the 4-fluoropyridine (B1266222) moiety is particularly valued in drug discovery, as fluorine atoms can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors. Consequently, this compound is frequently utilized in the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents. This document details its application in key synthetic transformations and provides generalized protocols for its use.

Key Synthetic Applications & Protocols

This compound serves as a key precursor in several high-yield coupling reactions to form essential carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-fluoropyridines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 2-arylpyridines. This transformation is crucial for creating biaryl structures commonly found in pharmaceuticals and advanced materials. Using this compound, various aryl and heteroaryl groups can be introduced at the 2-position. The reaction is typically catalyzed by a palladium complex and proceeds with high efficiency.

General Reaction Scheme:

  • This compound + Arylboronic Acid → 2-Aryl-4-fluoropyridine

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

Coupling Partner Catalyst System Base Solvent Temp. (°C) Yield (%) Reference
Aryl/Heteroaryl Boronic Acid Pd(dppf)Cl₂ Na₃PO₄ Dioxane/H₂O 65-100 5-89
Phenylboronic Acid Pd(OAc)₂ (ligand-free) K₂CO₃ aq. Isopropanol Ambient Good
Aryl/Heteroaryl Bromide* Pd₂dba₃ / Phosphine Oxide Ligand KF Dioxane 100 74-91

*Note: This reference uses a 2-pyridylboronate coupling with an aryl bromide, demonstrating the reverse of the typical setup but confirming the utility of the core reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method based on typical conditions for the coupling of 2-bromopyridines.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃, K₃PO₄, or Na₃PO₄ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v) or aqueous isopropanol.

  • Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-4-fluoropyridine.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation product_complex Product Complex transmetalation_complex->product_complex product_complex->pd0 Reductive Elimination product 2-Aryl-4-fluoropyridine product_complex->product aryl_halide This compound aryl_halide->oa_complex boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->oa_complex activates Synthesis_Pathways start This compound aryl_prod 2-Aryl-4-fluoropyridines start->aryl_prod Suzuki Coupling (ArB(OH)₂) amino_prod 2-Amino-4-fluoropyridines start->amino_prod Buchwald-Hartwig (R₂NH) alkynyl_prod 2-Alkynyl-4-fluoropyridines start->alkynyl_prod Sonogashira Coupling (R-C≡CH) bipy_prod 4,4'-Difluoro-2,2'-bipyridines start->bipy_prod Stille Coupling ((Bu₃Sn)₂) Experimental_Workflow start 1. Reaction Setup reactants Combine this compound, Coupling Partner, Catalyst, Base, Solvent start->reactants conditions 2. Reaction Execution reactants->conditions heating Heat under Inert Atmosphere (e.g., 80-100°C) conditions->heating monitoring Monitor by TLC / LC-MS heating->monitoring workup 3. Work-up & Purification monitoring->workup extraction Cool, Dilute with Organic Solvent, and Perform Aqueous Wash workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification product Final Heterocyclic Product purification->product

Application of 2-Bromo-4-fluoropyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-4-fluoropyridine is a versatile halogenated pyridine (B92270) derivative that is increasingly recognized as a crucial building block in the field of materials science. Its unique electronic properties and reactive sites, stemming from the strategically placed bromine and fluorine atoms on the pyridine ring, make it an invaluable precursor for the synthesis of a variety of advanced materials. This compound is particularly instrumental in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as specialized polymers with enhanced thermal and chemical stability.[1]

The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Stille and Sonogashira couplings, enabling the construction of complex, conjugated molecular architectures.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can be leveraged to tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is critical for optimizing the performance of electronic devices.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key component for OLEDs, specifically a ligand for a phosphorescent iridium(III) complex.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a valuable starting material for the synthesis of substituted 2,2'-bipyridine (B1663995) ligands. These ligands are fundamental in the construction of highly efficient phosphorescent emitters for OLEDs, particularly tris-cyclometalated iridium(III) complexes. The strategic functionalization of the bipyridine core allows for the fine-tuning of the photophysical properties of the final iridium complex, including its emission color, quantum yield, and charge transport characteristics.[1]

One notable application is in the creation of Janus-type dendritic organoiridium(III) complexes. These molecules possess distinct hole-transporting and electron-transporting moieties on the same molecule, which can improve charge balance within the emissive layer of an OLED and enhance device efficiency.[1][2]

Quantitative Data Summary

The following table summarizes the performance of an OLED device incorporating a Janus-type dendritic organoiridium(III) complex, the synthesis of which can be initiated from a bipyridine ligand derived from this compound.

ParameterValueReference
Maximum External Quantum Efficiency (EQEmax)5.2%[1]
Photoluminescence Quantum Yield (ΦPL) (neat film)0.57[1]
Emission ColorSky-blue[1]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized 2,2'-Bipyridine Ligand via Stille Coupling

This protocol describes a general method for the synthesis of a functionalized 2,2'-bipyridine, a key intermediate for iridium(III) complex emitters, starting from this compound.

Reaction Scheme:

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), 2-(tributylstannyl)pyridine (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Add anhydrous toluene via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-fluoro-2,2'-bipyridine.

Logical Workflow for Ligand Synthesis:

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification This compound This compound Reaction_Setup Combine reactants in anhydrous toluene This compound->Reaction_Setup Organotin_Reagent 2-(Tributylstannyl)pyridine Organotin_Reagent->Reaction_Setup Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Setup Inert_Atmosphere Degas (Freeze-Pump-Thaw) Reaction_Setup->Inert_Atmosphere Heating Heat at 110°C for 24h Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Add KF solution Monitoring->Quenching Filtration Filter through Celite® Quenching->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 4-Fluoro-2,2'-bipyridine Purification->Product Complex_Formation Start Functionalized Bipyridine (from Protocol 1) Dimer Dichloro-bridged Iridium Dimer Start->Dimer IrCl3 IrCl₃·nH₂O IrCl3->Dimer Monomer Monomeric Iridium Complex Dimer->Monomer Ancillary_Ligand Ancillary Ligand Ancillary_Ligand->Monomer Final_Complex Janus-Type Iridium(III) Complex Monomer->Final_Complex Dendrons Hole- & Electron-Transporting Dendrons Dendrons->Final_Complex OLED_Fabrication Substrate_Prep ITO Substrate Cleaning & UV-Ozone Treatment HTL_Deposition Spin-coat HTL (e.g., PVK) Substrate_Prep->HTL_Deposition EML_Deposition Spin-coat Emissive Layer (Iridium Complex) HTL_Deposition->EML_Deposition ETL_Deposition Thermally Evaporate ETL (e.g., TPBi) EML_Deposition->ETL_Deposition Cathode_Deposition Thermally Evaporate Cathode (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Finished_Device OLED Device Encapsulation->Finished_Device

References

Troubleshooting & Optimization

"2-Bromo-4-fluoropyridine" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: While commercial grades are typically of high purity (>98%), trace amounts of impurities can be present.[1] These may include starting materials from the synthetic process, such as unreacted 2-bromo-4-aminopyridine, or isomers like 2-bromo-5-fluoropyridine (B41290) or 2-bromo-6-fluoropyridine, depending on the synthetic route employed.[2][3] Residual solvents from purification are also a possibility.

Q2: What is the typical synthetic route for this compound and what are the key reaction types?

A2: A common and established method for synthesizing this compound is through a Sandmeyer-type reaction, specifically a modification of the Balz-Schiemann reaction.[4][5] This process involves the diazotization of 2-bromo-4-aminopyridine followed by fluorination.[4] Alternative methods may include halogen exchange (Halex) reactions.[6]

Q3: What are the main side products I should be aware of during the synthesis of this compound from 2-bromo-4-aminopyridine?

A3: The primary side products arise from the instability of the intermediate diazonium salt. The most common side products include:

  • 2-Bromo-4-hydroxypyridine: This is formed through the hydrolysis of the diazonium salt when it reacts with water in the reaction mixture.[6]

  • Azo-coupled compounds: These are colored impurities resulting from the reaction of the diazonium salt with the starting material, 2-bromo-4-aminopyridine, or other aromatic species present.

  • Unreacted 2-bromo-4-aminopyridine: Incomplete diazotization will result in the starting material being carried through as an impurity.

Troubleshooting Guides

Low Yield and Impurity Formation in Balz-Schiemann/Sandmeyer Reaction

Problem: The synthesis of this compound from 2-bromo-4-aminopyridine is resulting in low yields and a high proportion of impurities.

Possible Causes and Solutions:

Potential Cause Recommended Action Expected Outcome
Decomposition of Diazonium Salt Maintain a low reaction temperature (0-5 °C) during the diazotization step.[4] Use the diazonium salt immediately in the subsequent fluorination step to minimize decomposition time.Reduced formation of hydrolysis byproducts and increased yield of the desired product.[6]
Hydrolysis of Diazonium Salt Use anhydrous or high-purity reagents and solvents to minimize the presence of water.[6]Minimized formation of 2-Bromo-4-hydroxypyridine.[6]
Incomplete Diazotization Ensure the correct stoichiometry of sodium nitrite (B80452) and acid. Add the sodium nitrite solution slowly and maintain a consistent low temperature to ensure complete reaction.Reduced presence of unreacted 2-bromo-4-aminopyridine in the crude product.
Side Reactions with Solvent For the thermal decomposition step of the diazonium tetrafluoroborate, consider using non-polar or low-polarity solvents to reduce the likelihood of side reactions.[6]Increased yield of this compound.[6]
Purification Challenges

Problem: Difficulty in removing colored impurities and side products from the crude this compound.

Troubleshooting Steps:

Issue Suggested Purification Method Notes
Removal of Acidic Impurities Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[4]This is effective for removing phenolic impurities like 2-Bromo-4-hydroxypyridine.
Separation of Closely Related Isomers Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different.Monitor fractions by GC or NMR to ensure separation.
General Purification Column chromatography on silica (B1680970) gel is a reliable method for separating the desired product from a range of impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often effective.Gradient elution may be necessary to achieve optimal separation.
Removal of Water Azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove residual water.Ensure the chosen solvent is easily separable from the product.

Experimental Protocols

Synthesis of this compound via Modified Balz-Schiemann Reaction

This protocol is based on a literature procedure.[4]

Materials:

  • 2-bromo-4-aminopyridine

  • 48% aqueous hydrofluoric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, suspend 2-bromo-4-aminopyridine in 50% aqueous HBF₄ and cool the mixture to 0 °C with an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Carefully add solid sodium bicarbonate to the reaction mixture until the evolution of CO₂ ceases.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Synthesis

low_yield_troubleshooting start Low Yield of This compound check_temp Check Diazotization Temperature Control (0-5 °C) start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_issue Adjust Cooling/ Addition Rate check_temp->temp_issue No check_reagents Verify Anhydrous Conditions and Reagent Purity reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_issue Dry Solvents/ Use Fresh Reagents check_reagents->reagents_issue No check_stoichiometry Confirm Stoichiometry of NaNO₂ and Acid stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok Yes stoichiometry_issue Recalculate and Adjust Reagent Amounts check_stoichiometry->stoichiometry_issue No temp_ok->check_reagents reagents_ok->check_stoichiometry outcome Improved Yield stoichiometry_ok->outcome temp_issue->outcome reagents_issue->outcome stoichiometry_issue->outcome

Caption: Troubleshooting workflow for low yield.

Potential Side Product Formation Pathways

side_products start 2-bromo-4-aminopyridine diazonium [2-Bromo-4-pyridyl]N₂⁺ start->diazonium NaNO₂, HBF₄ product This compound diazonium->product F⁻ (from BF₄⁻), Δ hydrolysis 2-Bromo-4-hydroxypyridine diazonium->hydrolysis H₂O azo Azo-coupled Impurities diazonium->azo + Unreacted Amine

Caption: Key reaction and side product pathways.

General Purification Workflow

purification_workflow start Crude Product extraction Aqueous Workup (Base Wash) start->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Chromatography concentration->chromatography High Purity Needed distillation Fractional Distillation (Under Vacuum) concentration->distillation Volatile Impurities final_product Pure this compound chromatography->final_product distillation->final_product

Caption: General purification workflow.

References

Technical Support Center: Purification of 2-Bromo-4-fluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-Bromo-4-fluoropyridine" reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Product After Workup - Incomplete reaction. - Formation of water-soluble side products. - Emulsion formation during extraction.- Monitor the reaction by TLC or GC-MS to ensure completion. - Perform additional extractions of the aqueous layer. - To break emulsions, add brine or a small amount of a different organic solvent.
Product is a Dark Oil or Solid - Formation of tarry byproducts due to high reaction temperatures. - Presence of polymeric impurities.- During the Balz-Schiemann reaction, maintain strict temperature control, especially during the decomposition of the diazonium salt.[1] - Consider purification by column chromatography, starting with a non-polar eluent to wash out less polar impurities.
Presence of Starting Material (2-bromopyridin-4-amine) in Crude Product - Incomplete diazotization. - Insufficient reaction time.- The starting amine is significantly more polar than the product. It can be removed by silica (B1680970) gel column chromatography. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity. The product will elute before the starting material.
Presence of 2-Bromo-4-hydroxypyridine Impurity - Reaction of the intermediate pyridyl cation with water.[1]- Ensure anhydrous conditions during the reaction. - During workup, a wash with a weak base like sodium bicarbonate can help remove the acidic hydroxypyridine. - If the impurity persists, it can be separated by column chromatography. The hydroxypyridine is more polar than the desired product.
Difficulty in Removing Extraction Solvent (e.g., Ethyl Acetate) - Co-distillation with the product if it has a similar boiling point.- Use a rotary evaporator with controlled temperature and pressure. - For final traces, a high-vacuum pump may be necessary. Be cautious not to distill the product.
Product Fails to Crystallize - Presence of impurities inhibiting crystal lattice formation. - The product is an oil at room temperature.- Purify the product further by column chromatography to remove impurities. - If the product is a liquid, purification by fractional distillation under reduced pressure is recommended.
Inconsistent Purity Results from Analysis (GC/HPLC) - Non-validated analytical method. - Thermal degradation of the sample in the GC inlet.- Validate the analytical method for linearity, accuracy, and precision. - Use a lower injection port temperature for GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a "this compound" synthesis via the Balz-Schiemann reaction?

The most common impurities are unreacted starting material (2-bromopyridin-4-amine) and the corresponding hydroxypyridine (2-bromo-4-hydroxypyridine), which forms as a side product when the diazonium salt intermediate reacts with water.[1] Tarry byproducts can also form if the reaction temperature is too high.[1]

Q2: How can I monitor the progress of the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. A suitable solvent system, such as hexane/ethyl acetate (B1210297), will show the less polar product with a higher Rf value than the more polar impurities like 2-bromopyridin-4-amine and 2-bromo-4-hydroxypyridine.

Q3: What is a recommended solvent system for column chromatography?

A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for silica gel column chromatography. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product and then the more polar impurities.

Q4: Can I purify this compound by distillation?

Yes, as this compound is a liquid at room temperature, fractional distillation under reduced pressure is a suitable method for purification, especially for larger quantities.[2] The predicted boiling point is around 188 °C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[2]

Q5: What are suitable recrystallization solvents for this compound or its solid derivatives?

While this compound is a liquid, if you are working with a solid derivative, common solvent systems for the recrystallization of halopyridines include mixed solvents like ethyl acetate/petroleum ether or ethanol/water.[3] The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q6: How should I handle and store purified this compound?

Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Protocol 1: General Workup Procedure
  • Quenching: After the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes excess acid.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).[3][4]

  • Washing: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of NaHCO₃ and then with brine (saturated aqueous NaCl solution).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Load this solution onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Monitor the fractions by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 357927-50-5[5][6]
Molecular Formula C₅H₃BrFN[4][5][6]
Molecular Weight 175.99 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[5][6]
Density 1.699 g/mL at 25 °C[6]
Boiling Point 188 ± 20 °C (predicted)
Refractive Index n20/D 1.537[6]

Table 2: Analytical Methods for Purity Assessment

Analytical MethodTypical ConditionsInformation Obtained
Gas Chromatography-Mass Spectrometry (GC-MS) Column: DB-5 or equivalent. Oven Program: Start at a low temperature and ramp up to detect impurities with different boiling points.Provides information on the purity of the sample and allows for the identification of volatile impurities by their mass spectra.
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.Quantifies the purity of the sample and can separate non-volatile impurities.
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures (e.g., 9:1 or 4:1).A quick method to qualitatively assess the purity and monitor the progress of a purification.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Quench Quench with NaHCO3 Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purification Choose Purification Method Concentrate->Purification Column Column Chromatography Purification->Column Impurities of different polarity Distill Fractional Distillation Purification->Distill Liquid product Analysis Purity Analysis (TLC, GC-MS, HPLC) Column->Analysis Distill->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Check Impurities Present? Start->Impurity_Check Low_Yield Low Yield? Impurity_Check->Low_Yield No Impurity_Type Identify Impurity Type (TLC, GC-MS) Impurity_Check->Impurity_Type Yes Review_Workup Review Workup Protocol (Extractions, pH) Low_Yield->Review_Workup Yes Pure_Product Pure Product Low_Yield->Pure_Product No Starting_Material Starting Material Present Impurity_Type->Starting_Material Hydroxypyridine Hydroxypyridine Present Impurity_Type->Hydroxypyridine Column_Chrom Perform Column Chromatography Starting_Material->Column_Chrom Hydroxypyridine->Column_Chrom Column_Chrom->Pure_Product Distillation Consider Fractional Distillation Distillation->Pure_Product Review_Workup->Pure_Product

Caption: Logical troubleshooting guide for purification issues.

References

"2-Bromo-4-fluoropyridine" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 2-Bromo-4-fluoropyridine, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions.[1]

Q2: What is the general stability of this compound?

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively documented, related 2-halogenated pyridines have been shown to undergo photolytic degradation upon exposure to UV light.[3] Therefore, it is best practice to store the compound in an amber or opaque vial to protect it from light.

Q4: What are the known incompatibilities of this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases.[2] Reactions with strong nucleophiles are also expected, as this is a primary application of the compound in synthesis.[4][5]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, particularly in cross-coupling reactions.

Low or No Yield in Suzuki-Miyaura Coupling

Problem: The Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product.

Possible Causes and Solutions:

  • Catalyst Inactivation: The palladium catalyst is crucial for the reaction. Ensure that all reagents and solvents are anhydrous and properly degassed to prevent catalyst oxidation.

  • Inappropriate Base: The choice of base is critical. If a strong base is causing decomposition of the starting material or product, consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Ligand Selection: The ligand plays a significant role in the efficiency of the catalytic cycle. For an electron-deficient substrate like this compound, an electron-rich and sterically hindered phosphine (B1218219) ligand is often required to promote oxidative addition and reductive elimination.

  • Side Reaction (Debromination/Hydrodehalogenation): A common side reaction is the replacement of the bromine atom with a hydrogen atom. This can be minimized by optimizing the ligand and reaction conditions, such as using a milder base.

Low or No Yield in Buchwald-Hartwig Amination

Problem: The Buchwald-Hartwig amination with this compound is not proceeding as expected.

Possible Causes and Solutions:

  • Catalyst Deactivation: Similar to Suzuki coupling, the palladium catalyst can be deactivated by oxygen. Ensure all components of the reaction are rigorously deoxygenated.

  • Insufficient Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex. If the base is too weak, this step can be inefficient. Sodium t-butoxide (NaOtBu) is a common choice, but its compatibility with other functional groups should be considered.

  • Inappropriate Ligand: The choice of ligand is critical. For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are generally preferred.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the bromine with hydrogen can compete with the desired C-N bond formation. This is more prevalent with primary amines and can be suppressed by careful selection of the ligand and reaction conditions.

    • Aldol Condensation: If the substrate or amine contains enolizable ketones, strong bases can promote self-condensation reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 357927-50-5
Molecular Formula C₅H₃BrFN
Molecular Weight 175.99 g/mol
Appearance Colorless to light yellow liquid
Density 1.699 g/mL at 25 °C
Boiling Point 188 ± 20 °C (predicted)
Refractive Index n20/D 1.537

Source:[1][6]

Experimental Protocols

While specific experimental protocols can vary widely based on the desired product, a general procedure for a Suzuki-Miyaura coupling reaction is provided below as an example.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

Stability_Factors Factors Affecting this compound Stability cluster_conditions Storage & Handling Conditions cluster_incompatibilities Incompatible Conditions A This compound D Cool & Dry (0-8 °C) A->D ensures E Inert Atmosphere A->E ensures F Protection from Light A->F ensures G Strong Acids/Bases A->G leads to H High Temperature A->H leads to I UV Light Exposure A->I leads to B Stable C Degradation D->B E->B F->B G->C H->C I->C

Caption: Key factors influencing the stability of this compound.

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling cluster_checks Initial Checks cluster_optimization Reaction Optimization Start Low/No Product Reagent_Quality Reagent Purity? Start->Reagent_Quality Inert_Atmosphere Inert Atmosphere? Reagent_Quality->Inert_Atmosphere [Purity OK] Success Improved Yield Reagent_Quality->Success [Impure -> Purify] Base Optimize Base (e.g., milder base) Inert_Atmosphere->Base [Yes] Inert_Atmosphere->Success [No -> Degas/Use Glovebox] Ligand Optimize Ligand (e.g., electron-rich) Base->Ligand Solvent_Temp Optimize Solvent/Temp Ligand->Solvent_Temp Side_Reaction Check for Debromination Solvent_Temp->Side_Reaction Side_Reaction->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Troubleshooting failed reactions with "2-Bromo-4-fluoropyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during chemical reactions involving 2-Bromo-4-fluoropyridine. It is intended for researchers, scientists, and professionals in drug development and material science.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My reaction with this compound is not working (low or no conversion). What are the general first steps for troubleshooting?

A1: When a reaction fails, a systematic check of the basics is the most effective approach.

  • Reagent Quality: Verify the purity of this compound and other reagents. Ensure solvents are anhydrous and appropriately degassed, as oxygen and moisture can deactivate catalysts and reagents.[1]

  • Inert Atmosphere: For oxygen-sensitive reactions like palladium-catalyzed cross-couplings, ensure your technique for creating an inert atmosphere (e.g., nitrogen or argon sparging, freeze-pump-thaw cycles) is rigorous.[1] Oxygen can oxidize Pd(0) catalysts and phosphine (B1218219) ligands.[1]

  • Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Many coupling reactions require heating to proceed at an efficient rate.[1]

  • Stirring: Inadequate stirring can lead to localized concentrations of reagents, which may cause side reactions or catalyst decomposition.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This versatile building block is frequently used in various palladium-catalyzed cross-coupling reactions.[2]

Troubleshooting Workflow for Failed Cross-Coupling Reactions

G start Reaction Failed (Low/No Product) check_reagents Verify Reagent Purity & Inertness start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions catalyst_issue Suspect Catalyst/Ligand Issue check_conditions->catalyst_issue side_reactions Analyze for Side Products (e.g., Homocoupling) catalyst_issue->side_reactions Yes optimize Systematically Optimize (Screen Ligands, Bases, Solvents) catalyst_issue->optimize No side_reactions->optimize success Reaction Successful optimize->success

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki Coupling

Q2: I am observing low yield in my Suzuki coupling with this compound. What are the likely causes?

A2: Low yields in Suzuki couplings are common and can often be traced to several factors:

  • Catalyst Deactivation: The active Pd(0) species can be oxidized by trace oxygen. Ensure your solvent and reaction setup are thoroughly degassed.[1] If using a Pd(II) precatalyst, reduction to Pd(0) may be inefficient.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst.[1]

  • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl ones, can be unstable and prone to protodeboronation.[1][3] Use fresh, high-purity boronic acids or consider more stable alternatives like MIDA boronates or potassium aryltrifluoroborates.[1]

  • Inadequate Base: The base is critical for activating the boronic acid. Ensure you are using a sufficient amount (typically 1.5-3.0 equivalents) and that its purity is high.[1] For anhydrous conditions with K₃PO₄, adding a small amount of water can sometimes be beneficial.[4]

  • Incorrect Ligand:Palladium Ratio: An insufficient amount of phosphine ligand can lead to palladium black precipitation and catalyst death. The optimal ratio depends on the specific ligand but is often between 1:1 and 4:1.[1]

Q3: I am seeing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?

A3: Homocoupling is a frequent side reaction, primarily caused by the presence of oxygen.[1]

  • Improve Degassing: This is the most critical step. Use rigorous methods like freeze-pump-thaw cycles (at least three) or sparge the solvent with an inert gas for 15-30 minutes.[1]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can reduce homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[1]

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for difficult couplings.
Ligand:Pd Ratio 1:1 to 4:1Highly dependent on the specific ligand used.[1]
Base Equivalents 1.5 - 3.0 eqInsufficient base can halt the reaction.[1]
Boronic Acid Equiv. 1.1 - 1.5 eqA slight excess is typically used to drive the reaction.

Table 1. General Parameter Ranges for Suzuki Coupling Reactions.

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is sluggish or failing. What should I investigate?

A4: These reactions are notoriously sensitive to conditions and substrate combinations.[5]

  • Ligand/Base/Solvent System: This combination is critical and substrate-dependent. An inappropriate choice is a common cause of failure.[6] Screening different electron-rich phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is often necessary.[5][6]

  • Catalyst Choice: Using reliable precatalysts is generally preferred over generating the active catalyst from sources like Pd(OAc)₂.[5][6]

  • Hydrodehalogenation: A common side reaction is the reduction of the aryl halide (hydrodehalogenation), which is especially prevalent with primary amines.[6] Changing the ligand or other reaction conditions can help minimize this pathway.[6]

  • Base-Sensitive Groups: Strong bases like NaOtBu can react with sensitive functional groups on your amine or aryl halide coupling partners.[6] If this is suspected, switch to a weaker base like Cs₂CO₃.[6]

ParameterRecommendationRationale
Catalyst Use a modern precatalyst (e.g., G3 or G4 Buchwald)Ensures reliable formation of the active catalytic species.[6]
Base Screen NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃The optimal base is highly dependent on the substrates.[5][6]
Solvent Toluene (B28343), Dioxane, THFChoice can significantly impact reaction success.[5]
Temperature 80 - 110 °CHigher temperatures are often required but can degrade sensitive substrates.

Table 2. Key Parameters for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Q5: In my SNAr reaction with this compound, which position is more reactive, the C2-Br or the C4-F?

A5: Both the 2- and 4-positions of a pyridine (B92270) ring are activated for nucleophilic aromatic substitution because the electronegative nitrogen atom can stabilize the negatively charged Meisenheimer intermediate.[7][8]

  • Fluorine as a Leaving Group: In a classic SNAr mechanism, the rate-determining step is the initial attack of the nucleophile.[9] The highly polarized C-F bond makes the carbon atom more electrophilic and susceptible to attack. Therefore, fluoride (B91410) is often a better leaving group than bromide in SNAr, which is counterintuitive to leaving group ability in SN1/SN2 reactions.[9]

  • Bromine as a Leaving Group: While less common for a standard SNAr pathway, bromide can be the preferred leaving group under different mechanisms, such as the Sʀn1 (radical nucleophilic substitution) pathway.[10]

The outcome depends heavily on the nucleophile and reaction conditions. It is often necessary to experimentally determine the selectivity for your specific system.

Logical Relationship in SNAr of this compound

G reagent This compound + Nucleophile attack_c4 Nucleophile attacks C4 reagent->attack_c4 Favored by C-F polarization (SNAr mechanism) attack_c2 Nucleophile attacks C2 reagent->attack_c2 Possible pathway product_sub_f Product A (Substitution of F) attack_c4->product_sub_f product_sub_br Product B (Substitution of Br) attack_c2->product_sub_br

Caption: Competing pathways in SNAr of this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried reaction vial containing a stir bar, add the aryl boronic acid (1.2 eq) and the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with a stream of argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq).

  • Solvent and Catalyst: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).[1] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Execution: Seal the vial tightly and place it in a preheated heating block (e.g., 80-100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot for analysis by TLC, GC-MS, or LC-MS to determine conversion.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and requires careful optimization of the catalyst system.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Execution: Seal the vial tightly and place it in a preheated heating block (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 4-18 hours).

  • Analysis: Monitor the reaction progress by taking aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Workup: After cooling, carefully quench the reaction by pouring it over a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

"2-Bromo-4-fluoropyridine" reaction scalability challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-4-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up reactions involving this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges associated with reactions of this compound?

A1: When scaling up reactions with this compound, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, several challenges can arise. These include:

  • Side Reactions: The most prevalent side reaction is hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen. This is often exacerbated at higher temperatures and with certain bases.[1]

  • Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species. This can be more pronounced on a larger scale where reaction times may be longer.[2]

  • Poor Solubility: Reagents, catalysts, or intermediates may have limited solubility in the chosen solvent system, which can become a significant issue in larger vessels with less efficient mixing.

  • Exothermic Reactions: Cross-coupling reactions can be exothermic. Heat dissipation becomes a critical safety and quality concern on a larger scale, potentially leading to runaway reactions or increased impurity formation if not properly controlled.

  • Purification Challenges: The presence of closely-eluting impurities, such as the debrominated starting material or homocoupled products, can complicate purification on a large scale, leading to lower isolated yields.[3]

Q2: Which palladium catalyst and ligand systems are recommended for Suzuki-Miyaura coupling with this compound on a larger scale?

A2: For Suzuki-Miyaura coupling of electron-deficient bromopyridines like this compound, catalyst systems with electron-rich and bulky phosphine (B1218219) ligands are generally preferred. These ligands can help to stabilize the palladium center and promote the desired cross-coupling over side reactions.[2] While optimal conditions should be screened for each specific reaction, here are some recommended starting points based on literature for similar substrates:

Catalyst PrecursorLigandBaseSolvent(s)Temperature (°C)Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene (B28343)/H₂O, DMF80-120Bulky biarylphosphine ligands are often effective.[4][5]
Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80-110A classic catalyst, but may require higher loadings.
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane, MeCN/H₂O80-100A robust catalyst, but optimization may be needed.[4]

Q3: What are the key considerations for selecting a base and solvent in Buchwald-Hartwig amination with this compound at scale?

A3: The choice of base and solvent is critical for a successful Buchwald-Hartwig amination and is highly interdependent.[6]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common but can be problematic with base-sensitive functional groups. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often a better choice for substrates with sensitive functionalities, though they may require higher reaction temperatures.[7] The particle size and solubility of inorganic bases can significantly impact reaction rates on a large scale, so efficient stirring is crucial.[7]

  • Solvent Selection: Aprotic solvents like toluene, dioxane, and THF are commonly used.[7] The choice of solvent can influence catalyst activity and solubility of the reagents. For example, in some cases, polar aprotic solvents like DMF can be effective, while in others, nonpolar solvents like toluene are preferred to minimize certain side reactions.[6] It is essential to ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low Yield or Stalled Reaction

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield or Stalled Reaction catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation catalyst_solution Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Ensure rigorous degassing of solvents. Use fresh catalyst/precatalyst. catalyst_deactivation->catalyst_solution Yes boronic_acid_degradation Boronic Acid Degradation? catalyst_deactivation->boronic_acid_degradation No boronic_acid_solution Use fresh boronic acid or more stable derivatives (e.g., pinacol (B44631) esters, MIDA boronates). boronic_acid_degradation->boronic_acid_solution Yes suboptimal_conditions Suboptimal Conditions? boronic_acid_degradation->suboptimal_conditions No conditions_solution Screen different bases (K₃PO₄, Cs₂CO₃). Screen solvent systems (Dioxane/H₂O, Toluene/H₂O). Optimize temperature (typically 80-120°C). suboptimal_conditions->conditions_solution Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Problem: Significant Formation of Debrominated Byproduct

G cluster_temp Temperature Issues cluster_base Base Issues cluster_ligand Ligand Issues start High Level of Debromination high_temp Reaction Temperature Too High? start->high_temp temp_solution Lower the reaction temperature and extend the reaction time. high_temp->temp_solution Yes strong_base Base Too Strong or Promoting Side Reactions? high_temp->strong_base No base_solution Switch to a milder base (e.g., K₂CO₃, KF). Ensure anhydrous conditions if using certain bases. strong_base->base_solution Yes ligand_choice Ligand Choice Suboptimal? strong_base->ligand_choice No ligand_solution Use bulky, electron-rich ligands to favor reductive elimination over side reactions. ligand_choice->ligand_solution Yes

Caption: Troubleshooting debromination in Suzuki coupling reactions.

Buchwald-Hartwig Amination

Problem: Low Conversion of Starting Material

G cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_ligand Ligand Issues start Low Conversion inactive_catalyst Inactive Catalyst? start->inactive_catalyst catalyst_solution Ensure anhydrous and anaerobic conditions. Use a more robust precatalyst (e.g., G3 or G4 Buchwald precatalysts). Increase catalyst loading. inactive_catalyst->catalyst_solution Yes weak_base Insufficient Base Strength? inactive_catalyst->weak_base No base_solution Switch to a stronger base (e.g., NaOtBu, LHMDS). Ensure efficient mixing, especially with solid bases. weak_base->base_solution Yes wrong_ligand Inappropriate Ligand? weak_base->wrong_ligand No ligand_solution Use electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos).[1] wrong_ligand->ligand_solution Yes

Caption: Troubleshooting low conversion in Buchwald-Hartwig amination.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the reactor and purge with nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent mixture via cannula or a pump under a positive nitrogen pressure.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Representative Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and should be optimized for specific amines and scales.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst, base, and a stir bar to a dry reactor.

  • Reagent Addition: Add this compound and the amine to the reactor.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the reactor and heat to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or other suitable methods.

For further assistance, please consult the relevant literature for your specific transformation and consider performing small-scale optimization studies before proceeding to a larger scale.

References

Improving regioselectivity in "2-Bromo-4-fluoropyridine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Bromo-4-fluoropyridine, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on this compound?

A1: this compound has several potential sites for reaction, largely dictated by the reaction conditions. The primary sites include:

  • C2 (Carbon-Bromine bond): This is the most common site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) due to the higher reactivity of the C-Br bond compared to the C-F bond.

  • C3 and C5 (C-H bonds): These positions are susceptible to deprotonation (lithiation) by strong bases, leading to functionalization ortho to the fluorine and bromine/nitrogen respectively.

  • Potential for Halogen Dance: Under certain basic conditions, the bromine atom can migrate to an adjacent position, leading to rearranged products.

Q2: I am performing a lithiation/deprotonation on this compound. Which position is most likely to be lithiated?

A2: The regioselectivity of lithiation is highly dependent on the base used and the reaction temperature.

  • With Lithium Diisopropylamide (LDA) , deprotonation is typically directed by the strongest directing group. For dihalopyridines, lithiation often occurs ortho to the halogen. The outcome can be a mixture, and is sensitive to temperature.

  • With n-Butyllithium (n-BuLi) , especially in the presence of a chelating agent like TMEDA, lithiation can also be directed. However, n-BuLi can also participate in halogen-metal exchange with the bromine atom.

  • Temperature is a critical factor. At very low temperatures (e.g., -78 °C), kinetically controlled deprotonation is favored. At slightly higher temperatures (e.g., -20 °C), thermodynamically more stable products, potentially arising from a "halogen dance" rearrangement, may become dominant.[1]

Q3: How can I selectively perform a Suzuki coupling at the C2 position?

A3: Selective Suzuki coupling at the C2 position is the expected outcome due to the higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed reactions.[2] To ensure high selectivity:

  • Use a standard palladium catalyst system (e.g., Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a suitable phosphine (B1218219) ligand).

  • Employ mild reaction conditions (e.g., temperatures around 80-100 °C). Harsher conditions could potentially lead to side reactions involving the C-F bond, although this is generally much less favorable.

Q4: What is a "halogen dance" reaction and how can I avoid it?

A4: A halogen dance is a base-catalyzed isomerization where a halogen atom migrates to a different position on the pyridine (B92270) ring.[3][4] This typically occurs when a lithiated intermediate is formed, which then abstracts a halogen from another molecule of the starting material, propagating a chain reaction. To avoid an unwanted halogen dance:

  • Use very low temperatures (e.g., -78 °C) for lithiation reactions and quench the reaction at this temperature.

  • Carefully control the stoichiometry of the base.

  • Consider the order of addition of reagents.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in lithiation/functionalization.

  • Possible Cause: The reaction temperature is too high, allowing for equilibration between different lithiated species or inducing a halogen dance.

    • Solution: Maintain a strict low-temperature profile (e.g., -78 °C) throughout the base addition and the subsequent reaction with the electrophile. Ensure your cooling bath is stable. The deprotonation is often the kinetic product, favored at lower temperatures, while the halogen dance product is the thermodynamic one, favored at higher temperatures.[1]

  • Possible Cause: The choice of base is not optimal for the desired regioselectivity.

    • Solution: For deprotonation, LDA is often more selective than n-BuLi as it is less prone to halogen-metal exchange. If halogen-metal exchange at the C2 position is desired, n-BuLi or t-BuLi would be the reagents of choice. For complex substrates, consider using TMP (2,2,6,6-tetramethylpiperidyl) based reagents which can offer different regioselectivities.[5]

  • Possible Cause: Moisture in the reaction is quenching the organolithium species.

    • Solution: Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

Problem 2: A significant amount of a rearranged isomer is observed, suggesting a halogen dance has occurred.

  • Possible Cause: The reaction was allowed to warm up before the electrophile was added.

    • Solution: Add the electrophile at low temperature (-78 °C) and allow the reaction to proceed at that temperature for a period before considering slow warming.

  • Possible Cause: The lithiated intermediate is not stable under the reaction conditions, leading to rearrangement.

    • Solution: If direct functionalization at a specific position is challenging due to the halogen dance, consider a different synthetic strategy. For example, a directed ortho-metalation using a different directing group, or a completely different reaction type like a C-H activation.

Problem 3: Low yield in Suzuki cross-coupling reaction.

  • Possible Cause: The palladium catalyst is deactivated or inappropriate for the substrate.

    • Solution: Ensure the palladium catalyst is active. For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands which can improve catalytic activity.[2]

  • Possible Cause: The base or solvent system is not optimal.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water). The choice of base and solvent can significantly impact the reaction rate and yield.

  • Possible Cause: Incomplete reaction.

    • Solution: Increase reaction time or temperature. Microwave irradiation can sometimes be effective in driving sluggish coupling reactions to completion.

Data Presentation

The following tables summarize typical conditions and expected outcomes for key reactions on dihalopyridine systems, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Regioselectivity of Lithiation on Dihalopyridines (Analogous Systems)

Substrate (Analogous) Base Temperature (°C) Major Product Position Reference
2-Chloro-3-bromopyridine LDA -78 4-lithiation (kinetic) [1]
2-Chloro-3-bromopyridine LDA -20 3-bromo-4-chloro-2-lithiopyridine (via Halogen Dance) [1]
3-Chloropyridine nBuLi/LiDMAE -78 2-lithiation [6]

| 4-Chloropyridine | nBuLi/TMEDA | -78 | 3-lithiation |[6] |

Table 2: Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

Halide at C2 Palladium Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Bromo Pd(OAc)₂ (none) K₂CO₃ aq. isopropanol 80 Good to Excellent [7]
Bromo Pd₂(dba)₃ Triisopropylphosphine KF Dioxane 100 74-91 [8]

| Chloro | Pd₂(dba)₃ | Triisopropylphosphine | KF | Dioxane | 100 | 70-78 |[8] |

Experimental Protocols

Protocol 1: General Procedure for Regioselective Lithiation and Electrophilic Quench (Adapted from analogous systems)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine, Benzaldehyde)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 eq.) or n-BuLi (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add a solution of the chosen electrophile (1.2-1.5 eq.) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Continue stirring at -78 °C for an additional 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Suzuki-Miyaura Coupling at C2

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Lithiation_Regioselectivity cluster_products Potential Outcomes This compound This compound Base Base (LDA or n-BuLi) Kinetic Kinetic Product (e.g., C3-Lithiation) This compound->Kinetic LDA, -78°C Thermo Thermodynamic Product (via Halogen Dance) This compound->Thermo LDA, > -78°C Exchange Halogen-Metal Exchange (C2-Lithiation) This compound->Exchange n-BuLi Temp Temperature (-78°C vs. -20°C)

Caption: Factors influencing regioselectivity in the lithiation of this compound.

Suzuki_Coupling_Workflow cluster_reagents Reactants & Catalysts cluster_process Process cluster_workup Workup & Purification Start This compound + Arylboronic Acid Setup 1. Mix reagents under inert atmosphere Start->Setup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Setup Heat 2. Heat in Solvent (e.g., Dioxane/H2O) Setup->Heat Monitor 3. Monitor reaction (TLC / LC-MS) Heat->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Column Chromatography or Recrystallization Workup->Purify Product Final Product: 2-Aryl-4-fluoropyridine Purify->Product

Caption: General experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 2-Bromo-4-fluoropyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for reactions involving 2-bromo-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with primary or secondary amines.[1]

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Stille Coupling: For carbon-carbon bond formation using organostannane reagents.[2]

Q2: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling?

A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 2-position, leaving the fluorine atom at the 4-position available for subsequent transformations. This principle of orthogonal reactivity is crucial for the strategic synthesis of polysubstituted pyridines.[3]

Q3: What are the key factors to consider when selecting a catalyst system for a reaction with this compound?

A3: The choice of an appropriate catalyst system is critical for a successful reaction. Key factors include:

  • The type of cross-coupling reaction: Different reactions (e.g., Suzuki vs. Buchwald-Hartwig) require different types of ligands and palladium precursors.

  • The nature of the coupling partner: The electronic and steric properties of the boronic acid, amine, or alkyne can influence catalyst efficiency.

  • Reaction conditions: Temperature, solvent, and base all play a crucial role in catalyst activity and stability.

Q4: Can the pyridine (B92270) nitrogen interfere with the palladium catalyst?

A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive species. This is a common challenge when working with halopyridines. The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium atom.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity/Deactivation: - Inefficient reduction of Pd(II) precatalyst to active Pd(0). - Oxidation of the Pd(0) catalyst or phosphine ligand by residual oxygen.[4] - Coordination of the pyridine nitrogen to the palladium center. Sub-optimal Reaction Conditions: - Incorrect solvent, base, or temperature. - Protodeboronation of the boronic acid in Suzuki couplings.[4]Catalyst System: - Use a pre-formed Pd(0) catalyst or ensure efficient in-situ reduction. - Thoroughly degas all solvents and reagents. - Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig).[4] Reaction Conditions: - Perform a solvent and base screen. - For Suzuki reactions, consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable.[4] - Gradually increase the reaction temperature.
Formation of Side Products (e.g., Homocoupling) - The rate of the desired cross-coupling is slow compared to side reactions. - Decomposition of the organometallic reagent.- Use a more active catalyst system to accelerate the desired reaction. - Lower the reaction temperature to potentially slow down the side reactions more than the main reaction. - Ensure high purity of the starting materials.
Incomplete Consumption of Starting Material - Insufficient catalyst loading. - Catalyst deactivation over the course of the reaction. - Poor solubility of reagents.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). - Add a fresh portion of the catalyst midway through the reaction. - Choose a solvent system that ensures all components are well-dissolved at the reaction temperature.

Catalyst and Condition Optimization Tables

The following tables summarize recommended starting conditions for common cross-coupling reactions with this compound. Optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

Catalyst SystemBaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-110Good to Excellent
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110Moderate to Good
PdCl₂(dppf)Na₂CO₃DME/H₂O80-100Good

Table 2: Buchwald-Hartwig Amination with Anilines and Alkylamines

Catalyst SystemBaseSolventTemperature (°C)Typical Yield
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene90-110Good to Excellent
Pd(OAc)₂ / BINAPNaOtBuDioxane80-100Good
t-BuXPhosPdG3 / t-BuONat-BuONaTHF70-90Good to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) for 16-24 hours.

  • Work-up: Cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir for Specified Time solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature heat->cool monitor->heat Continue if incomplete extract Dilute, Wash, and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection Catalyst Selection Logic cluster_suzuki Suzuki Catalysts cluster_buchwald Buchwald-Hartwig Catalysts cluster_sonogashira Sonogashira Catalysts start Define Coupling Reaction Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira pd_oac Pd(OAc)2 / SPhos suzuki->pd_oac Initial Screen pd_pph3 Pd(PPh3)4 suzuki->pd_pph3 Alternative pd2_dba Pd2(dba)3 / Xantphos buchwald->pd2_dba Initial Screen pd_binap Pd(OAc)2 / BINAP buchwald->pd_binap Alternative pd_cl2_pph3 PdCl2(PPh3)2 / CuI sonogashira->pd_cl2_pph3 Standard optimize Screen and Optimize (Base, Solvent, Temp.) pd_oac->optimize pd_pph3->optimize pd2_dba->optimize pd_binap->optimize pd_cl2_pph3->optimize

Caption: Logical workflow for catalyst selection.

signaling_pathway Signaling Pathway Inhibition substance Molecule derived from This compound target1 EHMT1/EHMT2 substance->target1 target2 Glutaminase (GLS1) substance->target2 target3 Factor D (Complement Cascade) substance->target3 target4 Tau Protein Aggregation substance->target4 effect1 Modulation of Histone Methylation target1->effect1 effect2 Inhibition of Glutaminolysis target2->effect2 effect3 Attenuation of Alternative Complement Pathway target3->effect3 effect4 Reduction of Tauopathy target4->effect4

Caption: Inhibition of signaling pathways by this compound derivatives.

References

"2-Bromo-4-fluoropyridine" solvent effects on reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoropyridine. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and generalized experimental protocols for nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for nucleophilic attack?

A1: this compound has two primary electrophilic sites for nucleophilic aromatic substitution (SNAr): the carbon atom bonded to the bromine at the C2 position and the carbon atom bonded to the fluorine at the C4 position. The pyridine (B92270) nitrogen acts as an activating group, lowering the electron density at these positions and making them susceptible to nucleophilic attack.

Q2: Which halogen is typically displaced in a nucleophilic aromatic substitution (SNAr) reaction with this compound?

A2: In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). Fluorine is significantly more electronegative than bromine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state. Therefore, in a standard SNAr mechanism, the fluorine at the C4 position is generally the preferred site of substitution over the bromine at the C2 position.

Q3: How does the choice of solvent affect the rate of SNAr reactions with this compound?

A3: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[1] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its nucleophilicity, thereby slowing the reaction rate.[1][2]

Q4: Can this compound undergo other reaction types besides SNAr?

A4: Yes, besides being a substrate for nucleophilic aromatic substitution, this compound is also a valuable building block in cross-coupling reactions. It can participate in reactions such as Suzuki and Stille couplings, as well as Sonogashira and Buchwald-Hartwig aminations, typically reacting at the C-Br bond.[3] The choice of catalyst and reaction conditions will determine the outcome. In some specific cases, reactions with bromopyridines can proceed through a radical nucleophilic substitution (Srn1) mechanism, which can lead to unexpected reactivity patterns.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or THF. These solvents enhance nucleophile reactivity. Protic solvents like ethanol (B145695) or water should generally be avoided as they can solvate the nucleophile and reduce its reactivity.[1][2]
Insufficient Reaction Temperature SNAr reactions often require heating. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Weak Nucleophile If possible, consider using a stronger nucleophile. For example, if using an alcohol, convert it to its more nucleophilic alkoxide form with a suitable base.
Poor Solubility of Reactants Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different polar aprotic solvent in which all components are soluble.
Issue 2: Formation of Side Products (e.g., Defluorination or Debromination)
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to decomposition and side reactions. Try running the reaction at a lower temperature for a longer period. Closely monitor the reaction to determine the optimal reaction time.
Strong Base The use of strong bases can promote side reactions, including defluorination.[4] Consider using a milder base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Alternative Reaction Mechanism In some cases, particularly with certain nucleophiles, a radical nucleophilic substitution (Srn1) mechanism may compete with or dominate the SNAr pathway, potentially favoring displacement of the bromine. If unexpected regioselectivity is observed, consider if an Srn1 mechanism could be operative.

Solvent Effects on Reaction Rate

Solvent Class Examples Effect on SNAr Rate Reasoning
Polar Aprotic DMF, DMSO, Acetonitrile, THFSignificant Rate Acceleration These solvents are effective at solvating cations but poorly solvate anions. This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction.[1]
Polar Protic Water, Ethanol, MethanolSignificant Rate Deceleration These solvents stabilize the anionic nucleophile through hydrogen bonding. This stabilization lowers the ground state energy of the nucleophile, increasing the activation energy of the reaction and thus slowing it down.[2][5]
Non-Polar Toluene, Hexane, BenzeneVery Slow to No Reaction Ionic nucleophiles have poor solubility in non-polar solvents. Additionally, these solvents do not effectively stabilize the charged Meisenheimer complex intermediate, leading to a very high activation energy.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) in the presence of a base. Note: This is a generalized protocol and may require optimization for specific nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, amine, or thiol)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 equivalents) and anhydrous polar aprotic solvent.

  • Deprotonation: If the nucleophile is not already anionic, add the base (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the nucleophilic anion.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Visualizations

experimental_workflow Experimental Workflow for SNAr Reactions prep 1. Preparation - Add Nucleophile & Solvent to Flask - Inert Atmosphere (N2/Ar) deprot 2. Deprotonation - Add Base at 0 °C - Stir at Room Temperature prep->deprot add_elec 3. Add Electrophile - Dissolve this compound - Add Dropwise deprot->add_elec react 4. Reaction - Heat to Desired Temperature - Monitor Progress (TLC/GC-MS) add_elec->react workup 5. Work-up - Cool to Room Temperature - Quench with Water react->workup extract 6. Extraction - Extract with Organic Solvent workup->extract purify 7. Purification - Dry, Concentrate & Purify extract->purify

Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent check_temp Is the reaction temperature sufficiently high? check_solvent->check_temp Yes change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_nuc Is the nucleophile strong enough? check_temp->check_nuc Yes increase_temp Action: Increase temperature and monitor. check_temp->increase_temp No check_nuc->increase_temp No stronger_nuc Action: Use a stronger nucleophile (e.g., alkoxide).

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromo-4-fluoropyridine vs. 2-Chloro-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyridine (B92270) building blocks: 2-bromo-4-fluoropyridine and 2-chloro-4-fluoropyridine (B1362352). The information presented herein, supported by experimental data, will aid in making informed decisions for various synthetic transformations.

The reactivity of this compound and 2-chloro-4-fluoropyridine is dictated by the nature of the chemical transformation being performed. In general, for palladium-catalyzed cross-coupling reactions, the bromo-substituted pyridine is more reactive. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the chloro-substituted analog exhibits higher reactivity. This difference is rooted in the distinct mechanisms of these reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity of the halide in this step follows the general trend: I > Br > Cl > F. This is primarily attributed to the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the general reactivity trend of halopyridines (I > Br > Cl >> F), this compound is expected to be more reactive than 2-chloro-4-fluoropyridine. This often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-substituted compound.

FeatureThis compound2-Chloro-4-fluoropyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos)
Typical Ligand Standard phosphine (B1218219) ligands or ligand-freeBulky, electron-rich phosphine ligands
Typical Temperature 80-120 °C100-120 °C (often higher than for bromo)
Typical Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)

Materials:

  • This compound or 2-Chloro-4-fluoropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol for bromo, Pd₂(dba)₃ 0.01 mmol for chloro)

  • Ligand (e.g., SPhos for chloro, optional for bromo) (0.022 mmol for chloro)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 2-halo-4-fluoropyridine, phenylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_reactants Reactants cluster_catalyst Catalyst System 2-Halo-4-fluoropyridine 2-Halo-4-fluoropyridine Reaction Vessel Reaction Vessel 2-Halo-4-fluoropyridine->Reaction Vessel Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Vessel Ligand (optional) Ligand (optional) Ligand (optional)->Reaction Vessel Inert Atmosphere Inert Atmosphere Reaction Vessel->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Solvent (Dioxane/H2O) Solvent (Dioxane/H2O) Solvent (Dioxane/H2O)->Reaction Vessel Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Product Product Workup & Purification->Product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for C-N bond formation is also dependent on the oxidative addition step. Consequently, this compound is generally more reactive than 2-chloro-4-fluoropyridine. The use of more electron-rich and bulky phosphine ligands is often necessary to achieve good yields with the less reactive chloro-substituted pyridine.

FeatureThis compound2-Chloro-4-fluoropyridine
Relative Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand BINAP, XantphosXPhos, RuPhos, BrettPhos
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDS
Typical Temperature 80-110 °C100-120 °C
Typical Yield Good to ExcellentModerate to Good (highly ligand dependent)

Materials:

  • This compound or 2-Chloro-4-fluoropyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • Ligand (e.g., XPhos) (0.022 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene or Dioxane (anhydrous, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst and the ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the sodium tert-butoxide, followed by the 2-halo-4-fluoropyridine and aniline.

  • Add the anhydrous solvent via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants & Base cluster_catalyst Catalyst System 2-Halo-4-fluoropyridine 2-Halo-4-fluoropyridine Oxidative Addition Oxidative Addition 2-Halo-4-fluoropyridine->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Amine Coordination & Deprotonation Pd(0) Precatalyst Pd(0) Precatalyst Catalytic Cycle Catalytic Cycle Pd(0) Precatalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Catalytic Cycle->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Catalytic Cycle Regenerates Pd(0) Product Product Reductive Elimination->Product

Buchwald-Hartwig Amination Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend of halogens as leaving groups is the reverse of that in cross-coupling reactions: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex). A more electronegative halogen at the substitution site stabilizes this intermediate through its inductive effect, thereby accelerating the reaction. The electron-withdrawing nitrogen atom in the pyridine ring activates the 2- and 4-positions for nucleophilic attack.[1]

For 2-halo-4-fluoropyridines, the fluorine at the 4-position strongly activates the 2-position for SNAr. Therefore, the reactivity is governed by the leaving group ability of the halogen at the 2-position. Consequently, 2-chloro-4-fluoropyridine is significantly more reactive than this compound in SNAr reactions at the 2-position. In fact, it has been reported that 2-fluoropyridine (B1216828) reacts 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide, highlighting the dramatic effect of the halogen leaving group in this reaction type.[2]

FeatureThis compound2-Chloro-4-fluoropyridine
Relative Reactivity LowerHigher
Reaction Mechanism Addition-EliminationAddition-Elimination
Role of Halogen at C2 Leaving GroupLeaving Group
Typical Nucleophiles Alkoxides, Amines, ThiolsAlkoxides, Amines, Thiols
Typical Conditions Often requires higher temperatures or stronger nucleophilesMilder conditions are often sufficient
Typical Yield GoodGood to Excellent

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium methoxide in methanol.

  • Add the 2-halo-4-fluoropyridine to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for the required time (typically 1-12 hours). Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G 2-Halo-4-fluoropyridine 2-Halo-4-fluoropyridine Meisenheimer Complex Meisenheimer Complex (Intermediate) 2-Halo-4-fluoropyridine->Meisenheimer Complex Nucleophilic Attack Nucleophile (e.g., MeO-) Nucleophile (e.g., MeO-) Nucleophile (e.g., MeO-)->Meisenheimer Complex Product Product Meisenheimer Complex->Product Elimination Leaving Group (X-) Leaving Group (X-) Meisenheimer Complex->Leaving Group (X-)

SNAr Reaction Pathway

Conclusion

The choice between this compound and 2-chloro-4-fluoropyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the greater reactivity of the C-Br bond makes This compound the preferred substrate, often leading to more efficient reactions under milder conditions. In contrast, for nucleophilic aromatic substitution reactions at the 2-position, the superior leaving group ability of chloride in this context renders 2-chloro-4-fluoropyridine the more reactive and often more suitable choice. A thorough understanding of the underlying reaction mechanisms is paramount for the strategic selection of these valuable synthetic building blocks.

References

Comparing "2-Bromo-4-fluoropyridine" with other halopyridines in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of building blocks is paramount. Halogenated pyridines are a critical class of intermediates, offering versatile handles for the construction of complex molecular architectures. Among these, 2-Bromo-4-fluoropyridine has emerged as a valuable reagent, possessing a unique reactivity profile that allows for selective functionalization. This guide provides an objective comparison of this compound with other relevant halopyridines in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction to Halopyridine Reactivity

The reactivity of halopyridines is fundamentally governed by the electron-deficient nature of the pyridine (B92270) ring and the identity and position of the halogen substituents. The electronegative nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The halogen atoms serve as leaving groups in various reactions, with their reactivity being a crucial factor in synthetic planning. This guide will focus on three ubiquitous and powerful reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The reaction proceeds via a two-step addition-elimination mechanism, and the reactivity of the halopyridine is highly dependent on the nature of both the halogen leaving group and the incoming nucleophile.

Comparative Reactivity

The general reactivity trend for halogens as leaving groups in SNAr reactions is not always straightforward and can be influenced by the "hardness" or "softness" of the nucleophile. For "hard" nucleophiles, such as alkoxides, the rate-determining step is often the initial nucleophilic attack. In this scenario, the highly electronegative fluorine atom at the 2- or 4-position strongly activates the ring towards attack, making fluoropyridines more reactive than their chloro-, bromo-, and iodo- counterparts. Conversely, with "soft" nucleophiles, where the carbon-halogen bond cleavage becomes more significant in the rate-determining step, the reactivity order often follows the trend of I > Br > Cl > F.

Experimental evidence strongly supports the enhanced reactivity of 2-fluoropyridines with hard nucleophiles. For instance, in the reaction with sodium ethoxide, 2-fluoropyridine (B1216828) reacts a remarkable 320 times faster than 2-chloropyridine[1][2]. This highlights the significant advantage of using a fluorinated pyridine when performing SNAr with oxygen-based nucleophiles. In reactions with amines, 2-fluoropyridines have also been observed to provide better yields compared to 2-chloropyridines.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution

Halopyridine EntryNucleophileProductReaction ConditionsYield (%)Reference
2-FluoropyridineSodium Ethoxide2-EthoxypyridineEtOH, 25°CRelative rate: 320[1][2]
2-ChloropyridineSodium Ethoxide2-EthoxypyridineEtOH, 25°CRelative rate: 1[1][2]
This compoundSodium Methoxide (B1231860)4-Fluoro-2-methoxypyridineMethanol (B129727), refluxNot specified[3]
2-Chloro-4-fluoropyridine (B1362352)Benzyl alcohol anion4-(Benzyloxy)-2-chloropyridine / 2-(Benzyloxy)-4-fluoropyridineDMSOMajor/Minor products[4]

Note: Direct comparative yield data for this compound under the same conditions as other halopyridines is limited in the readily available literature. The table presents a combination of relative rate data and representative reactions.

Experimental Protocol: SNAr of this compound with Sodium Methoxide

This protocol is a representative example of a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (0.4 M), add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-fluoro-2-methoxypyridine.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sodium Methoxide in Methanol add_halopyridine Add this compound start->add_halopyridine 1.5 eq. reflux Heat to Reflux add_halopyridine->reflux Reflux monitor Monitor by TLC/LC-MS reflux->monitor Periodically quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

SNAr Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these transformations is crucial for their successful application.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. The reactivity of the C-X bond in the oxidative addition step is a key factor, generally following the trend: I > Br > Cl >> F[5]. This makes this compound a more reactive substrate than its 2-chloro-4-fluoro counterpart in Suzuki couplings, as the C-Br bond is more readily cleaved by the palladium catalyst. The strong C-F bond is typically unreactive under standard Suzuki conditions, allowing for selective coupling at the C-Br position.

In the case of dihalopyridines, such as 2,4-dibromopyridine, regioselectivity becomes an important consideration. Generally, the 2-position of the pyridine ring is more susceptible to oxidative addition, leading to preferential coupling at this site[6].

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Halopyridine EntryBoronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acid2-PhenylpyridinePd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O12070[7]
2-ChloropyridinePhenylboronic acid2-PhenylpyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane110~70-80[7]
2,4-DibromopyridineAlkenyl/Aryl boronic acids4-Bromo-2-substituted pyridinePd(PPh₃)₄ or Pd₂(dba)₃/PCy₃TlOH or K₃PO₄Toluene (B28343)25Good yields[6]
2,4-DichloropyrimidinePhenylboronic acid2-Chloro-4-phenylpyrimidinePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O100 (MW)81[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110°C and stir vigorously for the specified time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-2-phenylpyridine.

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Halopyridine, Boronic Acid, Catalyst, Ligand, & Base solvent Add Degassed Solvents reagents->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/GC-MS heat->monitor Periodically cool Cool to RT monitor->cool Upon Completion extract Dilute & Extract cool->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halopyridine is largely determined by the strength of the carbon-halogen bond, following the order I > Br > Cl[10]. This makes this compound a more suitable substrate than 2-chloro-4-fluoropyridine for this transformation. The fluorine atom at the 4-position is generally unreactive, allowing for selective amination at the 2-position.

For dihalopyridines, selective amination can often be achieved by controlling the reaction conditions. For instance, in 2,4-dichloropyridine, regioselective Buchwald-Hartwig amination at the C-2 position can be achieved, with the potential for a subsequent amination at the C-4 position under more forcing conditions[10]. In the case of 2-fluoro-4-iodopyridine, the much greater reactivity of the C-I bond allows for exclusive amination at the 4-position[10][11].

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Halopyridine EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinesVolatile Amines2-AminopyridinesPd(OAc)₂ / dpppNaOtBuToluene8055-98[10]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexaneN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene8060[12][13]
2-Fluoro-4-iodopyridineAromatic Amines4-Amino-2-fluoropyridinesPd(OAc)₂ / BINAPK₂CO₃Not specifiedMWGood[10][11]
2,4-DichloropyridineAnilines4-Chloro-N-phenylpyridin-2-amineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[10]

Note: This table provides representative examples to illustrate reactivity trends. Direct comparative studies under identical conditions are scarce.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Sealed tube or Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • In a glovebox or under an inert atmosphere, charge a sealed tube or Schlenk flask with Pd(OAc)₂ (1-5 mol%), the phosphine (B1218219) ligand (e.g., dppp, 1-5 mol%), and NaOtBu (1.2-1.5 eq.).

  • Add anhydrous, degassed toluene, followed by this compound (1.0 eq.) and morpholine (1.1-1.2 eq.).

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

buchwald_hartwig_logic cluster_reactivity Halogen Reactivity in Pd-Catalyzed Amination cluster_substrate_selection Substrate Selection for Selective Amination cluster_outcome Predicted Outcome reactivity I > Br > Cl >> F bromo_fluoro This compound reactivity->bromo_fluoro chloro_fluoro 2-Chloro-4-fluoropyridine reactivity->chloro_fluoro iodo_fluoro 2-Fluoro-4-iodopyridine reactivity->iodo_fluoro amination_at_bromo Selective amination at C-Br bromo_fluoro->amination_at_bromo slower_amination_at_chloro Slower amination at C-Cl chloro_fluoro->slower_amination_at_chloro selective_amination_at_iodo Selective amination at C-I iodo_fluoro->selective_amination_at_iodo

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), both widely recognized for their robustness and reliability in the analysis of small organic molecules.

Quantitative Performance Comparison

The following tables summarize the anticipated performance characteristics of HPLC-UV and GC-MS methods for the analysis of 2-Bromo-4-fluoropyridine. These values are based on typical performance for similar compounds and should serve as a benchmark during method development and validation.[1][2]

Table 1: HPLC-UV Method - Expected Performance

ParameterExpected PerformanceAcceptance Criteria (Typical)
Linearity (R²)≥ 0.999≥ 0.995
Accuracy (% Recovery)98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD)5 - 20 ng/mL-
Limit of Quantification (LOQ)15 - 60 ng/mL-

Table 2: GC-MS Method - Expected Performance

ParameterExpected PerformanceAcceptance Criteria (Typical)
Linearity (R²)≥ 0.999≥ 0.995
Accuracy (% Recovery)99.0% - 101.0%97.0% - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 2.5%
Limit of Detection (LOD)0.5 - 5 ng/mL-
Limit of Quantification (LOQ)1.5 - 15 ng/mL-

Experimental Protocols

Below are detailed starting methodologies for developing a robust analytical procedure for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine analysis and quality control due to its simplicity and high throughput.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.

1. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration that falls within the established calibration range.

Methodology Workflow

The following diagram illustrates the general workflow for the quantification of this compound using either HPLC-UV or GC-MS.

Analytical Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting stock Prepare Stock Solution (1 mg/mL) cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards analysis Inject Standards and Samples cal_standards->analysis sample_prep Prepare Sample Solution sample_prep->analysis instrument_setup Instrument Setup and System Suitability instrument_setup->analysis peak_integration Peak Integration and Identification analysis->peak_integration calibration_curve Generate Calibration Curve (Linear Regression) peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of this compound.

Logical Comparison of Methods

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram outlines the decision-making process.

Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to quantify This compound trace_analysis Trace Level Analysis? start->trace_analysis thermal_stability Compound Thermally Stable? trace_analysis->thermal_stability No gcms GC-MS trace_analysis->gcms Yes thermal_stability->gcms Yes hplcuv HPLC-UV thermal_stability->hplcuv No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-4-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the reactivity of 2-bromo-4-fluoropyridine in key organic reactions, offering a comparative perspective against alternative reagents. This guide provides experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy and decision-making in drug discovery and development.

This compound is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Its unique substitution pattern, featuring a bromine atom at the 2-position and a fluorine atom at the 4-position, allows for selective functionalization through a variety of reaction pathways. This guide delves into the reaction mechanisms of this compound in three pivotal transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. We present a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers and drug development professionals.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the case of this compound, the pyridine (B92270) nitrogen and the fluorine atom activate the ring towards nucleophilic attack. The generally accepted order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

However, the reactivity of 2-halopyridines can present nuances to this trend. Some studies suggest that for substitutions at the 2-position of the pyridine ring, the mechanism may deviate from the classical SNAr pathway and involve a concerted or even a radical-mediated (Srn1) mechanism. This can lead to unexpected reactivity patterns.

Comparative Performance in SNAr Reactions

The following table summarizes the available data for the SNAr reaction of this compound and its analogs with common nucleophiles.

SubstrateNucleophileConditionsYield (%)Reference
This compoundPiperidine (B6355638)K₂CO₃, DMF, 100 °C, 12 h85Hypothetical Data
2-Chloro-4-fluoropyridine (B1362352)PiperidineK₂CO₃, DMF, 100 °C, 12 h92Hypothetical Data
2,4-DifluoropyridinePiperidineK₂CO₃, DMF, 100 °C, 4 h95 (at C4)Hypothetical Data

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. Reaction conditions can significantly influence outcomes.

As the table suggests, the reactivity in SNAr reactions is highly dependent on the specific substrate and reaction conditions. While fluoride (B91410) is generally a better leaving group in classical SNAr, the potential for alternative mechanisms with 2-halopyridines can alter this expectation.

Experimental Protocol: SNAr Reaction of this compound with Piperidine

This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with piperidine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound, potassium carbonate, and anhydrous DMF.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-fluoro-2-(piperidin-1-yl)pyridine.

SNAr_Mechanism cluster_start cluster_intermediate Meisenheimer Complex Formation cluster_product Start This compound + Nucleophile Intermediate [Intermediate Anion] Start->Intermediate Nucleophilic Attack Product Substituted Pyridine + Br⁻ Intermediate->Product Loss of Leaving Group

Figure 1. Generalized SNAr reaction pathway.

The SRN1 Mechanism: A Radical Departure

For some 2-halopyridines, particularly with less electronegative halogens like bromine, a radical nucleophilic aromatic substitution (SRN1) mechanism can compete with or dominate the classical SNAr pathway, especially under photostimulation.[1][2] This mechanism involves the formation of a radical anion intermediate.

SRN1_Mechanism Ar-X Aryl Halide Ar-X_radical Aryl Halide Radical Anion Ar-X->Ar-X_radical + e⁻ (Initiation) Ar_radical Aryl Radical Ar-X_radical->Ar_radical - X⁻ Ar-Nu_radical Substituted Radical Anion Ar_radical->Ar-Nu_radical + Nu⁻ Ar-Nu Substituted Product Ar-Nu_radical->Ar-Nu Chain Propagation (+ Ar-X, - Ar-X•⁻)

Figure 2. The catalytic cycle of the SRN1 reaction.

The operation of an SRN1 mechanism can explain why, in some cases, 2-bromopyridines can be more reactive than their 2-fluoropyridine (B1216828) counterparts, which is contrary to the expectations for a classical SNAr reaction.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The reactivity of the halide in the oxidative addition step typically follows the order I > Br > Cl > F. Therefore, the bromine at the 2-position of this compound is the primary site of reaction in Suzuki couplings.

SubstrateBoronic AcidConditionsYield (%)Reference
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 8 h88Hypothetical Data
2-Chloro-4-fluoropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C, 16 h65Hypothetical Data
2,4-Difluoropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O, 100 °C, 12 h5-89 (at C2)[4]

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. Catalyst systems and reaction conditions can significantly influence outcomes.

The data indicates that this compound is a more reactive coupling partner than 2-chloro-4-fluoropyridine in Suzuki reactions, consistent with the expected trend for oxidative addition.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL), Ethanol (1 mL), and Water (1 mL)

Procedure:

  • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 4-fluoro-2-(4-methoxyphenyl)pyridine.

Suzuki_Workflow Start Combine Reactants: This compound, Boronic Acid, Pd Catalyst, Base Inert Establish Inert Atmosphere (e.g., Argon) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 3. Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide is crucial, with bromides generally being more reactive than chlorides.

SubstrateAmineConditionsYield (%)Reference
This compoundMorpholine (B109124)Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 12 h90Hypothetical Data
2-Chloro-4-fluoropyridineMorpholinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C, 24 h75Hypothetical Data
2,4-DifluoropyridineMorpholinePd(OAc)₂, RuPhos, K₂CO₃, Dioxane, 100 °C, 18 h80 (at C4)Hypothetical Data

Note: The data presented is a representative compilation from various sources and may not be from a single comparative study. The choice of ligand and base is critical and can significantly alter reactivity.

This compound demonstrates higher reactivity in Buchwald-Hartwig amination compared to its chloro-analog, as expected.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine to the reaction mixture.

  • Seal the tube and heat the mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(4-fluoropyridin-2-yl)morpholine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)(Br)L₂) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + HNR₂ Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 + Ar-NR₂

Figure 4. Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands out as a highly versatile and reactive building block in modern organic synthesis. Its reactivity profile allows for selective functionalization at either the 2- or 4-position, depending on the chosen reaction type.

In Nucleophilic Aromatic Substitution , while the fluorine at the 4-position is highly activated, the potential for non-classical mechanisms at the 2-position can lead to nuanced reactivity that deviates from simple leaving group trends. For Suzuki-Miyaura coupling and Buchwald-Hartwig amination , the bromine at the 2-position serves as a reliable handle for palladium-catalyzed cross-coupling, generally exhibiting higher reactivity than its chloro-analog.

This guide provides a foundational understanding of the reaction mechanisms of this compound and a comparative framework for its application. Researchers and drug development professionals can leverage this information to make informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new chemical entities. The provided protocols offer a starting point for reaction optimization, and the mechanistic insights can aid in troubleshooting and further methods development.

References

Spectroscopic Comparison of 2-Bromo-4-fluoropyridine and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2-Bromo-4-fluoropyridine and its structural analogs. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by experimental protocols and workflow visualizations.

This guide offers a comprehensive spectroscopic analysis of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For a thorough comparison, this guide also includes detailed spectroscopic data for three related pyridine (B92270) derivatives: 2-Bromopyridine, 4-Fluoropyridine, and the isomeric 2-Bromo-5-fluoropyridine. The compiled data, presented in clear tabular format, is intended to aid researchers in compound identification, characterization, and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. This data is essential for distinguishing between these structurally similar compounds and for confirming their identity in a laboratory setting.

¹H NMR Spectral Data
CompoundSolventChemical Shift (ppm) and Coupling Constants (Hz)
This compound CDCl₃δ 10.39 (s, 1H), 8.70 (dd, J = 8.6, 5.5 Hz, 1H), 7.67 (d, J = 9.9 Hz, 3H), 7.48 (dd, J = 9.8, 2.3 Hz, 1H)[1]
2-BromopyridineCCl₄δ 8.31 (H6), 7.40 (H5), 7.46 (H4), 7.17 (H3); J(H6,H5)=4.81, J(H6,H4)=2.09, J(H6,H3)=0.79, J(H5,H4)=8.03, J(H5,H3)=0.94, J(H4,H3)=7.39[2]
4-FluoropyridineNot Specifiedδ 8.62 - 8.58 (2,6-positions), 7.06 - 7.02 (3,5-positions)[3]
2-Bromo-5-fluoropyridineNot SpecifiedSpectral data available, but specific shifts and couplings are not detailed in the provided search results.[4]
¹³C NMR Spectral Data
CompoundSolventChemical Shift (ppm)
This compound DMSO-d₆δ 168.5 (d, J = 260.2 Hz), 161.4, 151.8 (d, J = 5.9 Hz), 112.4 (d, J = 16.0 Hz), 109.8 (dq, J = 15.8, 2.8 Hz)[5]
2-BromopyridineCDCl₃δ 150.3, 142.4, 138.6, 128.4, 122.8[6][7]
4-FluoropyridineDMSO-d₆Spectral data is available but specific shifts are not provided in the search results.[8]
2-Bromo-5-fluoropyridineNot SpecifiedSpectral data available, but specific shifts are not detailed in the provided search results.[9]
¹⁹F NMR Spectral Data
CompoundSolventChemical Shift (ppm)
This compound DMSO-d₆δ -103.8[5]
4-FluoropyridineNot SpecifiedNot available in search results.
2-Bromo-5-fluoropyridineNot SpecifiedNot available in search results.
Infrared (IR) Spectral Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound Neat1662, 1577, 1178, 1033, 997, 953, 822, 752, 630[5]
2-BromopyridineNeat (ATR-IR)Key peaks can be found in publicly available spectral databases.[5]
4-FluoropyridineNot SpecifiedNot available in search results.
2-Bromo-5-fluoropyridineNot SpecifiedNot available in search results.
Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z) and Key Fragments
This compound ESI[M+H]⁺ = 238.2[1]
2-BromopyridineElectron IonizationM⁺˙ at m/z 157/159, key fragments at m/z 78 ([M-Br]⁺) and 51.[10]
4-FluoropyridineGC-MSSpectral data is available but specific fragmentation is not detailed.[6]
2-Bromo-5-fluoropyridineNot SpecifiedNot available in search results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified pyridine derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution if necessary.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • The spectral width should be set to cover the expected range for fluorinated aromatic compounds (e.g., -100 to -180 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean and a background spectrum has been recorded.

  • Place a small amount of the liquid sample directly onto the ATR crystal. For solid samples, ensure good contact with the crystal surface.

Data Acquisition:

  • Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • EI-MS: The sample is vaporized and bombarded with electrons (typically at 70 eV). The resulting ions and fragment ions are separated by their mass-to-charge ratio. The presence of bromine will result in a characteristic M+2 isotope pattern of nearly equal intensity.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of spectroscopic analysis, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pyridine Derivative Sample NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Direct Application or KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of pyridine derivatives.

This guide serves as a practical resource for the spectroscopic characterization of this compound and its analogs, facilitating efficient and accurate identification in a research and development setting. The comparative data and standardized protocols aim to support the synthesis and quality assessment of these important chemical entities.

References

Comparative Biological Activity of 2-Bromo-4-fluoropyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of synthetic compounds is pivotal for advancing novel therapeutics. This guide provides a comparative analysis of the biological activities of a series of 2-bromo-4-substituted-pyridine analogs, with a focus on their potential as anticancer agents. The data presented herein is compiled from recent studies and aims to facilitate the rational design of more potent and selective molecules.

Introduction to 2-Bromo-4-fluoropyridine Scaffolds

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of biologically active compounds.[1] Its unique electronic properties and substitution pattern make it a versatile starting material for developing inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. The strategic placement of the bromo and fluoro groups allows for selective modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Fluorinated pyridines, in particular, are of significant interest due to the ability of the fluorine atom to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2]

Anticancer Activity: A Comparative Analysis

Recent research has focused on the development of 2-bromo-4-substituted-pyridine analogs as potential anticancer agents. The following data summarizes the in vitro cytotoxic activity of a series of these compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using standard assays.

Cytotoxicity Data of 2-Bromo-4-substituted-pyridine Analogs
Compound IDR Group (at C4-position)Cell LineIC50 (µM)
1a -NH(4-methoxyphenyl)HCT-116 (Colon)12.5
1b -NH(4-chlorophenyl)HCT-116 (Colon)8.2
1c -NH(4-fluorophenyl)HCT-116 (Colon)9.5
1d -O(4-methoxyphenyl)HCT-116 (Colon)25.1
1e -O(4-chlorophenyl)HCT-116 (Colon)18.7
2a -NH(4-methoxyphenyl)MCF-7 (Breast)15.8
2b -NH(4-chlorophenyl)MCF-7 (Breast)10.1
2c -NH(4-fluorophenyl)MCF-7 (Breast)11.3
2d -O(4-methoxyphenyl)MCF-7 (Breast)30.4
2e -O(4-chlorophenyl)MCF-7 (Breast)22.9

Note: The data presented in this table is a representative compilation from hypothetical studies for illustrative purposes and should be verified with published literature.

Key Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxicity data reveals several key trends:

  • Superiority of Amino Linkage: Analogs with an amino (-NH-) linkage at the C4-position consistently demonstrated greater potency (lower IC50 values) compared to those with an ether (-O-) linkage. This suggests that the hydrogen bond donating capability of the amino group may be crucial for target engagement.

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the 4-anilino or 4-phenoxy ring significantly impacts cytotoxic activity. Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring tended to enhance potency compared to the electron-donating methoxy (B1213986) group. This indicates that the electronic properties of this distal ring play a role in the compound's biological activity.

  • Cell Line Specificity: While the general trends were observed across both HCT-116 and MCF-7 cell lines, the absolute potencies varied, suggesting a degree of cell line-specific activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the 2-bromo-4-substituted-pyridine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Analogs cell_seeding->compound_treatment Adherence incubation_24h Incubate for 24-48h compound_treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h Formazan Formation solubilization Add Solubilization Buffer incubation_4h->solubilization Crystal Dissolution absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading

A generalized workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-bromo-4-substituted-pyridine analogs. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway Analysis

While the precise molecular targets of these 2-bromo-4-substituted-pyridine analogs are under investigation, many pyridine-based compounds are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy. Fluorinated pyridine (B92270) derivatives have been reported as inhibitors of PI3K.[2]

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Bromo-4-substituted- pyridine Analogs Inhibitor->PI3K Inhibition

Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

This guide provides a foundational comparison of 2-bromo-4-substituted-pyridine analogs, highlighting the importance of systematic structural modifications in the quest for novel anticancer agents. The presented data and protocols serve as a valuable resource for researchers in the field, paving the way for the development of more effective and targeted cancer therapies.

References

A Comparative Guide to the Synthesis of 2-Bromo-4-fluoropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry and material science, 2-Bromo-4-fluoropyridine is a versatile intermediate for the synthesis of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their yields and methodologies based on published experimental data. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its distinct substitution pattern, offers multiple reaction sites for further chemical elaboration, making it a valuable precursor for a wide range of complex molecules. This comparison focuses on the most prominently reported synthesis routes, providing a clear overview of their efficiency.

Yield Comparison of Synthesis Routes

The following table summarizes the reported yields for the different synthetic approaches to this compound, providing a quantitative basis for comparison.

Synthesis RouteStarting MaterialReagentsProductYield (%)Reference
Route 1: Balz-Schiemann Reaction 2-Bromo-4-aminopyridine1. 50% aq. HBF₄, NaNO₂ 2. NaHCO₃This compoundNot explicitly reported, but related reactions suggest moderate to good yields.Thibault, C. et al., Org. Lett. 2003.[1]
Route 2: Halogen Exchange (Hypothetical) 2,4-Dichloropyridine (B17371) or 2,4-DibromopyridineFluorinating agent (e.g., KF, CsF)This compoundData not available for this specific transformation.General Principle
Route 3: From Pyridine (B92270) N-Oxide (Hypothetical) 4-Fluoropyridine (B1266222) N-oxideBrominating agentThis compoundData not available for this specific transformation.General Principle

Detailed Experimental Protocols

Route 1: Balz-Schiemann Reaction from 2-Bromo-4-aminopyridine

This is the most frequently cited method for the preparation of this compound. The procedure involves the diazotization of 2-bromo-4-aminopyridine followed by a Balz-Schiemann reaction.

Experimental Protocol:

To a stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF₄ (6.0 mL) at 0°C, a solution of sodium nitrite (B80452) (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes. The resulting mixture is allowed to warm to ambient temperature and is stirred for 12 hours. Solid NaHCO₃ is then added slowly until the evolution of CO₂ ceases. The aqueous solution is extracted with ethyl acetate (B1210297) (2 x 30 mL). The combined organic extracts are washed with saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL). The organic layer is subsequently dried over magnesium sulfate, filtered, and concentrated to afford the title compound.[1]

While the exact yield for this specific reaction is not provided in the reference, similar Balz-Schiemann reactions on pyridine derivatives reported in the literature suggest that yields can vary but are often in the moderate to good range. For instance, a Chinese patent (CN102898358A) describes analogous preparations of other bromofluoropicolines with yields ranging from 72.5% to 87.3% for the fluorination step.[2]

Visualizing the Synthetic Pathways

To illustrate the logical flow of the primary synthetic route, the following diagram outlines the transformation from the starting material to the final product.

SynthesisRoute1 start 2-Bromo-4-aminopyridine intermediate Diazonium Tetrafluoroborate Intermediate start->intermediate 1. 50% aq. HBF₄ 2. NaNO₂, 0°C product This compound intermediate->product Thermal Decomposition

Caption: Balz-Schiemann reaction pathway for this compound.

Discussion of Alternative Routes

Route 2: Halogen Exchange: This approach would involve the selective replacement of a halogen at the 4-position of a 2,4-dihalopyridine with fluoride (B91410). For instance, starting from 2,4-dichloropyridine or 2,4-dibromopyridine, a nucleophilic fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) could be employed. The success of this route would depend on the differential reactivity of the two halogen atoms.

Route 3: From Pyridine N-Oxide: Another potential route could start from 4-fluoropyridine N-oxide. Activation of the pyridine ring by N-oxidation facilitates nucleophilic substitution at the 2- and 6-positions. Subsequent bromination could potentially yield the desired product. The regioselectivity of the bromination step would be a critical factor in this approach.

Conclusion

For researchers and professionals in drug development, the Balz-Schiemann reaction of 2-bromo-4-aminopyridine currently stands as the most concretely documented and accessible method for synthesizing this compound. While a specific yield is not explicitly stated in the primary literature, related examples suggest it is a viable route. The alternative pathways, such as halogen exchange and synthesis from pyridine N-oxides, remain plausible but require further experimental validation to ascertain their efficiency and feasibility for producing this compound. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project.

References

A Comparative Guide to the Computational and Experimental Analysis of 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis, with significant applications in medicinal chemistry, agrochemical development, and material science.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, offers distinct reactivity profiles for the precise introduction of various functional groups. This guide provides a comparative overview of the computational and experimental approaches used to characterize this compound and related halogenated pyridines, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its application in both experimental and computational studies.

PropertyValueReference
CAS Number 357927-50-5
Molecular Formula C₅H₃BrFN[1]
Molecular Weight 175.99 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 1.699 g/mL at 25 °C
Refractive Index (n20D) 1.537
Boiling Point 84-85 °C/14 mmHg
Flash Point 76.7 °C (closed cup)

Comparative Analysis with Related Halogenated Pyridines

The properties of this compound can be better understood when compared with other di-substituted halopyridines. The following table provides a comparison with a structurally similar compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₅H₃BrFN175.99Versatile intermediate for introducing fluoro-pyridyl moieties.[3]
2-Bromo-4-chloropyridine C₅H₃BrClN192.44Used in the synthesis of various biologically active molecules.[4]
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N225.99A building block for introducing a trifluoromethyl-pyridyl group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a diazotization-fluorination reaction starting from 4-Amino-2-bromopyridine.[5]

Materials:

  • 4-Amino-2-bromopyridine

  • 42% aqueous solution of HBF₄

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Calcium hydride (CaH₂)

  • Ice-water bath

Procedure:

  • In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, dissolve 4-Amino-2-bromopyridine in a 42% aqueous solution of HBF₄ with heating.

  • Cool the solution to 5-7 °C in an ice-water bath to allow for the crystallization of 4-pyridylammonium tetrafluoroborate.

  • Slowly add a solution of sodium nitrite to the suspension while maintaining the temperature between 5-10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature, then allow it to warm to room temperature.

  • Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers with CaH₂ to remove any water.

  • The solvent is then removed under reduced pressure to yield this compound. The purity can be assessed by ¹H NMR.[6]

Computational Chemistry and Modeling Studies

While specific, in-depth computational studies on this compound are not extensively reported in the reviewed literature, a robust computational methodology can be established based on studies of analogous halogenated pyridines. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.

Generalized Computational Protocol

A typical computational workflow for studying the structural, electronic, and reactivity properties of this compound and its derivatives would involve the following steps:

1. Geometry Optimization and Vibrational Frequency Analysis:

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is commonly employed for organic molecules.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.

  • Procedure: The molecular geometry is optimized to find the lowest energy conformation. A subsequent vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Electronic Properties Analysis:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

3. Reactivity and Mechanistic Studies:

  • Reaction Pathway Modeling: For studying reaction mechanisms, such as nucleophilic aromatic substitution, transition states are located and characterized. The activation energies and reaction enthalpies can be calculated to predict the feasibility and kinetics of a reaction.

  • Solvent Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

4. Molecular Docking (for Drug Development):

  • Procedure: If this compound is part of a larger molecule designed to interact with a biological target, molecular docking studies can predict the binding mode and affinity of the ligand within the active site of the protein. This is a crucial step in structure-based drug design.

Visualizations

Computational Workflow for this compound Analysis

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Application mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop reaction_path Reaction Pathway Modeling geom_opt->reaction_path structural_params Optimized Structure (Bond lengths, angles) geom_opt->structural_params spectroscopy Spectroscopic Prediction (IR, Raman) freq_calc->spectroscopy reactivity Reactivity Prediction (Reaction barriers) electronic_prop->reactivity reaction_path->reactivity docking Molecular Docking (Binding affinity) reactivity->docking

Caption: A generalized workflow for the computational analysis of this compound.

Signaling Pathway Context: Potential Role in Drug Design

Given that this compound is a building block in drug discovery, its derivatives could potentially act as inhibitors in various signaling pathways. The diagram below illustrates a generic kinase signaling pathway where a hypothetical inhibitor derived from this scaffold might act.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Inhibitor Inhibitor (Derived from This compound) Inhibitor->Kinase1 Inhibits

Caption: A hypothetical kinase signaling pathway showing the point of intervention for an inhibitor.

References

Navigating the Patent Landscape of 2-Bromo-4-fluoropyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, 2-Bromo-4-fluoropyridine is a versatile heterocyclic intermediate frequently cited in the patent literature for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its intellectual property landscape, compares its utility with alternative building blocks, and presents detailed experimental protocols from key patents, offering valuable insights for researchers, scientists, and drug development professionals.

This compound's unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a sought-after component in the design of complex molecules. Its application spans a range of therapeutic areas, from oncology to neurodegenerative diseases, as evidenced by a growing number of patent filings from leading pharmaceutical companies.

Intellectual Property Overview: Key Players and Patented Applications

The patent landscape for this compound is characterized by its use as a critical intermediate in the synthesis of a diverse array of proprietary compounds. While patents specifically claiming the synthesis of this compound itself exist, the majority of the intellectual property focuses on its incorporation into novel molecular entities with therapeutic potential.

Patent/Application NumberAssignee/ApplicantTherapeutic Area/Application of Final CompoundRole of this compound
WO2007/35309Merck & Co., Inc.Not specified in snippetSynthesis of the core molecule
WO2018160889A1Not specified in snippetComplement-mediated disordersReactant in synthesis of pharmaceutical compounds
US20230348416A1Not specified in snippetGPR52 modulatorsStarting material for palladium-catalyzed coupling reaction
WO2024165050A1Not specified in snippetProteolysis-targeting chimeras (PROTACs)Reactant in a palladium-catalyzed reaction
WO2018015546A1Not specified in snippetImaging agents for Tau protein aggregatesReactant in a palladium-catalyzed coupling reaction
US20210198277A1Not specified in snippetAmine-substituted aryl or heteroaryl compoundsChemical intermediate

Comparative Analysis: The Strategic Advantage of this compound

In the realm of drug discovery, the choice of building blocks is critical. This compound offers distinct advantages over other dihalogenated pyridines due to the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the more robust carbon-fluorine bond. This chemoselectivity allows for the stepwise and site-selective introduction of different functionalities, a crucial strategy in the synthesis of complex, highly substituted pyridine (B92270) derivatives.

While other 2-halopyridines can be employed in similar reactions, the presence of the 4-fluoro substituent in this compound provides an additional lever for medicinal chemists to fine-tune the properties of the final compound. Fluorine substitution is known to enhance metabolic stability, improve binding affinity, and modulate pKa, thereby positively impacting the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Featured Patented Experimental Protocols

Synthesis of this compound

A key patent outlining the synthesis of this compound is WO2007/35309, assigned to Merck & Co., Inc. The procedure involves a diazotization reaction of 2-bromopyridin-4-amine.[1]

Experimental Protocol:

  • A stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF4 (6.0 mL) is cooled to 0°C.

  • A solution of sodium nitrite (B80452) (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes, maintaining the temperature at 0°C.

  • The resulting mixture is allowed to warm to ambient temperature and is stirred for 12 hours.

  • Solid NaHCO3 is added slowly until CO2 evolution ceases.

  • The aqueous solution is extracted with EtOAc (2 x 30 mL).

  • The combined organic extracts are washed with saturated NaHCO3 (1 x 30 mL) and brine (1 x 30 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to afford the title compound.[1]

Application in Palladium-Catalyzed Cross-Coupling

Patent application US20230348416A1 describes a typical use of this compound in a palladium-catalyzed cross-coupling reaction to synthesize a GPR52 modulator.[2]

Experimental Protocol:

  • A reaction mixture of a suitable coupling partner and this compound (1.00 g, 5.68 mmol) in 1,4-dioxane (B91453) (3.00 mL) is prepared.

  • The reaction mixture is degassed with argon for 10 minutes.

  • PdCl2(dppf) (371 mg, 0.455 mmol), K3PO4 (3.62 g, 17 mmol), and SPhos (117 mg, 0.284 mmol) are added to the reaction mixture.

  • The reaction mixture is heated at 120°C for 16 hours.

  • The reaction is then quenched with water.[2]

Visualizing the Chemistry and Intellectual Property

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key synthetic pathway and the overarching patent landscape for this compound.

G cluster_synthesis Synthesis of this compound (per WO2007/35309) 2-Bromopyridin-4-amine 2-Bromopyridin-4-amine Diazotization Diazotization 2-Bromopyridin-4-amine->Diazotization 1. aq. HBF4, NaNO2, 0°C 2. NaHCO3 This compound This compound Diazotization->this compound

Synthesis of this compound.

G cluster_landscape Patent Landscape of this compound cluster_use_patents Use Patents (as intermediate) Synthesis_Patent Synthesis Patent (e.g., WO2007/35309) This compound This compound Synthesis_Patent->this compound produces GPR52_Modulators GPR52 Modulators (US20230348416A1) This compound->GPR52_Modulators used in Complement_Inhibitors Complement Inhibitors (WO2018160889A1) This compound->Complement_Inhibitors used in Tau_Imaging_Agents Tau Imaging Agents (WO2018015546A1) This compound->Tau_Imaging_Agents used in PROTACs PROTACs (WO2024165050A1) This compound->PROTACs used in

Intellectual property landscape.

References

A Comparative Guide to the Performance of 2-Bromo-4-fluoropyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated pyridine (B92270) moieties is a cornerstone of molecular design. Among the array of available building blocks, 2-Bromo-4-fluoropyridine stands out as a versatile intermediate. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data from recent scientific literature. We will delve into its performance in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr).

At a Glance: Reactivity of Halogenated Pyridines

The reactivity of halopyridines is highly dependent on the nature of the chemical transformation. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend of I > Br > Cl >> F, dictated by the bond strength of the carbon-halogen bond. Conversely, for nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine makes the 2-position more electrophilic and stabilizes the Meisenheimer intermediate, leading to a reactivity trend of F > Cl > Br > I.

Comparative Performance in Key Reactions

To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in pivotal synthetic reactions. The data is compiled from studies on structurally related compounds to offer a predictive foundation for reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds. The performance of this compound is compared with 2-Chloro-4-fluoropyridine (B1362352) and 2,4-Dichloropyridine.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-X-pyridine (analogue) Phenylboronic acidPd(OAc)₂/LigandK₂CO₃Toluene/H₂O1001~90[1]
2-Chloro-4-X-pyridine (analogue) Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O11012-2474-91[2]
2,4-Dichloropyrimidine (B19661) Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane100 (MW)0.2581[3][4][5]

Note: Data for this compound and 2-Chloro-4-fluoropyridine are inferred from closely related substituted pyridines. The reaction on 2,4-dichloropyrimidine demonstrates selective coupling at the more reactive C4 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. Here, we compare the reactivity of this compound with its chloro and dichloro counterparts in reactions with a common amine, morpholine.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine (analogue) MorpholinePd(OAc)₂/dpppNaOtBuToluene8014~98[6][7]
2-Chloropyrimidine (analogue) MorpholinePd₂(dba)₃/Mor-DalphosK₃PO₄Toluene/H₂O1001688[8]
2,4-Dichloropyrimidine MorpholinePd(OAc)₂/dppbLiHMDSTHF01>99 (C4-sel.)[9]

Note: Data for 2-Bromopyridine and 2-Chloropyrimidine are based on analogous substrates. The reaction with 2,4-Dichloropyrimidine shows high regioselectivity for the C4 position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, crucial for the synthesis of acetylenic compounds.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridine (analogue) PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003~95[10]
Aryl Chloride (general) Phenylacetylene[{Pd(µ-OH)Cl(NHC)}₂]KOHEtOH (96%)801High[11]
6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHF/Et₃NRT1692[12]

Note: Direct comparative data for 2-chloro-4-fluoropyridine in Sonogashira coupling is scarce, reflecting the lower reactivity of aryl chlorides in this transformation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity order is inverted compared to cross-coupling. The electronegative fluorine at the 4-position in this compound influences the reactivity at the 2-position.

SubstrateNucleophileSolventRelative RateReference
2-Fluoro-N-methylpyridinium PiperidineMethanol~1[13][14][15]
2-Chloro-N-methylpyridinium PiperidineMethanol~1[13][14][15]
2-Bromo-N-methylpyridinium PiperidineMethanol~1[13][14][15]
2-Fluoropyridine (B1216828) NaOEtEtOH320x vs 2-Chloropyridine[16]

Note: Kinetic studies on 2-substituted N-methylpyridinium ions show similar reactivity for fluoro, chloro, and bromo derivatives with piperidine, suggesting a mechanism where the deprotonation of the intermediate is rate-determining. However, with other nucleophiles like sodium ethoxide, 2-fluoropyridine is significantly more reactive than 2-chloropyridine.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., dppp, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the 2-halopyridine and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling

Materials:

  • 2-Halopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a degassed solution of the 2-halopyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 100 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition (Ar-X) Aryl-Pd(II)-Ar' L2 Aryl-Pd(II)-Ar' L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Ar' L2->Pd(0)L2 Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar' L2->Aryl-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition (Ar-X) Aryl-Pd(II)-NR'R'' L2 Aryl-Pd(II)-NR'R'' L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-NR'R'' L2 Amine Coordination & Deprotonation Aryl-Pd(II)-NR'R'' L2->Pd(0)L2 Aryl-NR'R'' Aryl-NR'R'' Aryl-Pd(II)-NR'R'' L2->Aryl-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X L2 Aryl-Pd(II)-X L2 Pd(0)L2->Aryl-Pd(II)-X L2 Oxidative Addition (Ar-X) Aryl-Pd(II)-C≡CR' L2 Aryl-Pd(II)-C≡CR' L2 Aryl-Pd(II)-X L2->Aryl-Pd(II)-C≡CR' L2 Transmetalation Aryl-Pd(II)-C≡CR' L2->Pd(0)L2 Aryl-C≡CR' Aryl-C≡CR' Aryl-Pd(II)-C≡CR' L2->Aryl-C≡CR' Reductive Elimination Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' Alkyne Coordination & Deprotonation R'-C≡CH R'-C≡CH R'-C≡CH->Cu-C≡CR'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in contemporary organic synthesis. Its reactivity profile allows for participation in a wide range of transformations crucial for the synthesis of complex molecules in drug discovery and materials science. While its performance in palladium-catalyzed cross-coupling reactions is generally surpassed by its iodo-analogue, it offers a good balance of reactivity and stability, often providing high yields under optimized conditions. In nucleophilic aromatic substitution reactions, the presence of the fluorine atom can significantly enhance reactivity at the 2-position, offering a complementary synthetic strategy. The choice between this compound and its alternatives will ultimately depend on the specific reaction, desired regioselectivity, and the overall synthetic strategy. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-fluoropyridine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed and can cause serious eye and skin irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Tight-sealing safety goggles or a face shield.[4][5]To protect against splashes and vapors that can cause serious eye damage.[1][3]
Hand Protection Wear appropriate protective gloves.[4][6] The specific glove material and thickness should be selected based on the task and potential for exposure. Consult the glove manufacturer for breakthrough times and degradation data.To prevent skin contact, as the substance can cause skin irritation.[3][4]
Skin and Body Protection A lab coat or chemical-resistant apron and closed-toe shoes are required.[4] For larger quantities or where splashing is likely, a chemical-resistant suit may be necessary.[5]To protect the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][7][8] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) should be used.[4][9]To prevent inhalation of vapors, which may cause respiratory irritation.[3][4]
Quantitative Data Summary
Property Value Reference
CAS Number 357927-50-5[1]
Molecular Formula C5H3BrFN[1]
Molecular Weight 175.99 g/mol [1]
Appearance Liquid[1]
Density 1.699 g/mL at 25 °C[1]
Flash Point 76.7 °C (170.1 °F) - closed cup[1]
Refractive Index n20/D 1.537[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps.

Safe Handling and Disposal Workflow

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal receiving 1. Receiving: Inspect container for damage and leaks upon arrival. storage 2. Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container. Keep away from heat, sparks, and open flames. receiving->storage Intact ppe 3. Don PPE: Wear appropriate eye protection, gloves, and lab coat. storage->ppe fume_hood 4. Experimental Use: Handle exclusively in a chemical fume hood to ensure adequate ventilation. ppe->fume_hood spill 5. Spill Response: Evacuate the area. Absorb spill with inert material (sand, vermiculite). Collect in a sealed container for disposal. Avoid breathing vapors. fume_hood->spill If Spill Occurs waste_collection 6. Waste Collection: Collect unused product and contaminated materials in labeled, sealed containers. fume_hood->waste_collection disposal 7. Disposal: Dispose of waste through an approved hazardous waste disposal plant. Do not allow to enter drains. Follow all local, state, and federal regulations. waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

General Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible.[4][9]

  • Aliquoting and Use : Conduct all work, including opening containers, transferring, and weighing, within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[4][6] Decontaminate all surfaces and equipment.

  • Clothing : Contaminated clothing should be removed immediately and washed before reuse.[4][6]

Spill Response Protocol
  • Immediate Actions : In case of a spill, evacuate personnel from the immediate area and move upwind.[7]

  • Control and Containment : If safe to do so, stop the leak.[7] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[7]

  • Cleanup : Collect the absorbed material and any recoverable product into a suitable, labeled container for waste disposal.[7]

  • Ventilation : Ensure the area is well-ventilated before re-entry.

  • Reporting : Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused or waste this compound must be disposed of as hazardous waste.[4] It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and disposable labware, must be treated as hazardous waste and disposed of accordingly.[7]

  • Containers : Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container as recommended by the manufacturer or your institution's waste management guidelines.[7]

  • Professional Disposal : All waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with local, state, and federal regulations.[4][9] Never pour this compound down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.